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  • Product: 5-Chloro-1H-indazol-4-ol
  • CAS: 1638764-61-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Chloro-Indazole Derivatives: A Surrogate Analysis for 5-Chloro-1H-indazol-4-ol (CAS 1638764-61-0)

Disclaimer: As a Senior Application Scientist, my primary goal is to provide accurate and actionable technical information. A thorough search for data on 5-Chloro-1H-indazol-4-ol (CAS 1638764-61-0) has revealed that spec...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As a Senior Application Scientist, my primary goal is to provide accurate and actionable technical information. A thorough search for data on 5-Chloro-1H-indazol-4-ol (CAS 1638764-61-0) has revealed that specific experimental data, such as physicochemical properties, spectral analyses, and detailed synthetic protocols, are not extensively available in the public domain at this time. This is not uncommon for novel or specialized research chemicals.

Therefore, this guide has been structured to provide a comprehensive technical overview of the closely related and well-documented class of chloro-indazole derivatives . By examining the properties and behaviors of analogous structures, we can infer scientifically grounded hypotheses about the likely characteristics and potential applications of 5-Chloro-1H-indazol-4-ol. This approach provides a robust framework for researchers and drug development professionals to design experiments and anticipate the behavior of this specific molecule.

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions mean that indazole-containing compounds are frequently found at the core of pharmacologically active molecules.[3][4] The two nitrogen atoms in the pyrazole ring act as both hydrogen bond donors and acceptors, making the scaffold an excellent pharmacophore for engaging with biological targets.[5]

The introduction of a chlorine atom onto the indazole core, creating a chloro-indazole, significantly modulates the molecule's electronic, lipophilic, and metabolic properties. The position of the chlorine atom, along with other substituents like the hydroxyl group in the target molecule, allows for fine-tuning of the compound's biological activity.[1] Indazole derivatives have shown a vast range of therapeutic potential, including applications as anti-cancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][2][3][6]

Physicochemical Properties of Chloro-Indazoles

While specific data for 5-Chloro-1H-indazol-4-ol is unavailable, we can analyze the properties of its parent compound, 5-Chloro-1H-indazole (CAS 698-26-0), to establish a baseline. The addition of a hydroxyl group at the 4-position is expected to increase polarity, melting point, and water solubility, and decrease the pKa due to the electron-withdrawing nature of the phenol-like hydroxyl group.

Table 1: Physicochemical Properties of Related Chloro-Indazole Compounds

Property5-Chloro-1H-indazole (CAS 698-26-0)3-Chloro-1H-indazole (CAS 29110-74-5)General Expectations for 5-Chloro-1H-indazol-4-ol
Molecular Formula C₇H₅ClN₂[7]C₇H₅ClN₂[8]C₇H₅ClN₂O
Molecular Weight 152.58 g/mol [7][8]152.58 g/mol [8]168.58 g/mol
Appearance Light yellow to orange solid[7]SolidLikely a crystalline solid
Melting Point 119-120 °C[7]Not specifiedExpected to be higher than 120°C due to H-bonding
Boiling Point 309.5 ± 15.0 °C (Predicted)[7]Not specifiedExpected to be significantly higher
Density 1.425 ± 0.06 g/cm³ (Predicted)[7]Not specifiedExpected to be higher
pKa 12.81 ± 0.40 (Predicted)[7]Not specifiedExpected to be lower (more acidic) due to the -OH group
LogP (Predicted) Not specified2.5[8]Expected to be lower (more hydrophilic)

Causality Insight: The addition of a hydroxyl group introduces a site for strong hydrogen bonding, both intermolecularly and potentially intramolecularly with the indazole nitrogens. This typically leads to a higher melting point and boiling point as more energy is required to overcome these interactions in the solid and liquid states. The phenolic nature of the hydroxyl group will also increase the compound's acidity compared to the parent chloro-indazole.

Synthesis Strategies for Substituted Indazoles

The synthesis of specifically substituted indazoles is a critical challenge in medicinal chemistry. While a direct synthesis for 5-Chloro-1H-indazol-4-ol is not published, general and adaptable methods for creating substituted indazoles can be employed. A common strategy involves the cyclization of appropriately substituted phenylhydrazines or related precursors.[2]

One plausible retrosynthetic approach for 5-Chloro-1H-indazol-4-ol would start from a substituted nitrobenzene or aminobenzonitrile derivative. The key is the strategic introduction of the chlorine, the eventual hydroxyl group (or a protected version), and a group that can be converted into the pyrazole ring.

General_Indazole_Synthesis Start Substituted 2-Methylaniline or 2-Fluorobenzonitrile Intermediate1 Diazotization/ Nitrosation Start->Intermediate1 NaNO2, Acid Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Base or Heat Product Substituted 1H-Indazole Intermediate2->Product

Caption: General workflow for indazole synthesis via cyclization.

Exemplary Protocol: General Synthesis of 1H-Indazoles via [3+2] Annulation

This protocol describes a general method for forming the indazole skeleton, which can be adapted by using appropriately substituted starting materials.[9]

  • Precursor Formation: Start with a substituted aryne precursor (e.g., a 2-(trimethylsilyl)aryl triflate) and a suitable hydrazone (e.g., N-tosylhydrazone). The choice of precursors is dictated by the desired final substitution pattern.

  • Aryne Generation: Dissolve the aryne precursor in an anhydrous, aprotic solvent such as acetonitrile or THF. Add a fluoride source (e.g., CsF or TBAF) slowly at room temperature to generate the highly reactive aryne intermediate in situ.

  • Cycloaddition: To the solution containing the generated aryne, add the hydrazone derivative. The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 60-80 °C) for several hours (4-24 h) to facilitate the [3+2] cycloaddition.

  • Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted 1H-indazole.

Experimental Rationale: The use of an aryne intermediate provides a powerful method for forming the benzene part of the indazole. The subsequent [3+2] cycloaddition with a hydrazone is an efficient way to construct the pyrazole ring. This modular approach allows for significant diversity in the final product.[10]

Spectral Characteristics of Chloro-Indazoles

Spectroscopic analysis is essential for the structural confirmation of synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For a molecule like 5-Chloro-1H-indazol-4-ol, one would expect to see distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The presence of the chlorine and hydroxyl groups will influence the chemical shifts of the adjacent protons. A broad singlet for the N-H proton would likely appear downfield (>10 ppm), and a sharp singlet for the O-H proton would also be present, with its chemical shift being solvent-dependent.[11]

  • ¹³C NMR: The spectrum would show signals for the seven carbon atoms. Carbons attached to electronegative atoms (Cl, O, N) will be shifted downfield. The carbon bearing the chlorine (C5) and the carbon bearing the hydroxyl group (C4) would have characteristic chemical shifts that can be predicted using computational methods or compared to similar structures.[12]

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be used for determining the molecular weight. A key feature for chloro-indazoles is the isotopic pattern of chlorine.[13] Natural chlorine exists as two major isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a characteristic M/M+2 isotopic pattern in the mass spectrum with a ratio of approximately 3:1, providing a clear signature for the presence of a single chlorine atom in the molecule.[14][15]

MS_Isotope_Pattern Expected MS Isotopic Pattern for a Mono-Chlorinated Compound cluster_0 a0 a1 a2 a3 a4 a5 M M+ M2 M+2 xaxis m/z -> yaxis Relative Abundance 0,0 0,0 1,2 1,2 0,0->1,2 2,0 2,0 3,0.66 3,0.66 2,0->3,0.66

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Exploratory

Technical Guide: Chemical Structure & Synthesis of 5-Chloro-4-Hydroxyindazole

[1][2] Executive Summary The compound 5-chloro-4-hydroxyindazole (also chemically described as 5-chloro-1H-indazol-4-ol) represents a highly specialized fragment in medicinal chemistry.[1][2] It combines the privileged i...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The compound 5-chloro-4-hydroxyindazole (also chemically described as 5-chloro-1H-indazol-4-ol) represents a highly specialized fragment in medicinal chemistry.[1][2] It combines the privileged indazole scaffold—known for its bioisosteric relationship with purines and indoles—with a specific substitution pattern (5-Cl, 4-OH) that imparts unique electronic and steric properties.[1][2]

This guide details the structural dynamics, validated synthetic pathways, and pharmacological utility of this scaffold, specifically within the context of kinase inhibition and estrogen receptor modulation.[1][2]

Structural Analysis & Tautomerism

Core Architecture

The indazole ring system is a 10


-electron aromatic heterocycle.[1][2] The 5-chloro-4-hydroxy substitution pattern creates a "push-pull" electronic environment:
  • 4-OH (Hydroxyl): Acts as a hydrogen bond donor/acceptor.[1][2] Its position at C4 (adjacent to the bridgehead) allows for intramolecular hydrogen bonding with N1 or N2, influencing the tautomeric equilibrium.[2]

  • 5-Cl (Chlorine): Provides lipophilicity (increasing logP) and fills hydrophobic pockets in protein targets.[1][2] It also serves as a metabolic block, preventing oxidation at the reactive C5 position.[2]

Tautomeric Dynamics

Indazoles exist in a dynamic equilibrium between 1H-indazole and 2H-indazole forms.[1][2] For 5-chloro-4-hydroxyindazole, the 1H-tautomer is thermodynamically favored in the solid state and most solvents, but the 4-OH group can stabilize the 2H-form via intramolecular hydrogen bonding under specific physiological conditions.[1][2]

Tautomers cluster_0 Thermodynamically Favored cluster_1 Pharmacologically Relevant T1 1H-Tautomer (Benzenoid Character) Major Species T2 2H-Tautomer (Quinoid Character) Minor Species T1->T2  Ka (Fast Exchange)  

Figure 1: The 1H-tautomer is generally dominant, but the 2H-form is often the bioactive conformation in kinase ATP-binding pockets.[1]

Synthetic Pathways[1][2][3]

Direct synthesis of the 4-hydroxy derivative is challenging due to the electron-rich nature of the phenol ring.[1][2] Two primary routes are established: Nucleophilic Aromatic Substitution (SNAr) from the fluoro-precursor and De Novo Cyclization .[1][2]

Method A: Hydrolysis of 5-Chloro-4-Fluoro-1H-Indazole (Recommended)

This method utilizes the commercially available intermediate 5-chloro-4-fluoro-1H-indazole (CAS: 1082041-86-8).[1][2][3] The fluorine atom at C4 is activated for displacement due to the electron-withdrawing nature of the adjacent bridgehead and the 5-chloro substituent.[1][2]

Reaction Scheme:

[1]
Method B: Modified Jacobson Indazole Synthesis

For de novo construction, this route involves the diazotization of substituted anilines.[2] This is chemically robust but requires careful handling of diazonium intermediates.[2]

Precursor: 2-methyl-5-chloro-6-hydroxyaniline (often protected as the methyl ether).[1][2] Mechanism: Diazotization of the amine leads to an intramolecular attack by the methyl group (after tautomerization), closing the pyrazole ring.[2]

Experimental Protocol: Synthesis via SNAr

Objective: Conversion of 5-chloro-4-fluoro-1H-indazole to 5-chloro-4-hydroxyindazole. Scale: 10 mmol basis.

StepReagentQuantityConditionsCritical Note
1 5-Chloro-4-fluoro-1H-indazole1.70 g (10 mmol)Dissolved in DMSO (15 mL)Ensure complete dissolution before base addition.[1]
2 Potassium Hydroxide (KOH)2.80 g (50 mmol)Aqueous solution (50% w/v)Large excess required to drive SNAr.
3 Reaction-130°C for 12-18 hoursMonitor by LC-MS for disappearance of Fluorine peak.[1][2]
4 QuenchHCl (1M)Adjust to pH ~6.0Careful acidification precipitates the product.[2]
5 PurificationEthyl AcetateRecrystallization4-OH indazoles are amphoteric; avoid strong acid/base workups.[1][2]

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4-F coupling and appearance of a broad singlet (OH) around 10-11 ppm.[1][2]

  • MS (ESI): Expect [M+H]+ = 169.0 (Cl isotope pattern 3:1).[1][2]

Physicochemical Properties[1][2][5][6][7][8][9]

The specific substitution pattern drastically alters the properties compared to the parent indazole.[2]

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 168.58 g/mol Fragment-like, high ligand efficiency (LE).[1]
cLogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.[1][2]
pKa (OH) ~9.2Slightly more acidic than phenol due to the indazole ring.[2]
pKa (NH) ~13.5Very weak acid; deprotonation requires strong bases.[2]
H-Bond Donors 2 (NH, OH)Critical for "hinge binding" in kinases.[1][2]
H-Bond Acceptors 1 (N2)N2 is the primary acceptor in the 1H-tautomer.[1][2]

Applications in Drug Discovery[1][3]

Kinase Inhibition (ATP-Competitors)

The 4-hydroxyindazole scaffold mimics the adenine ring of ATP.[1][2] The N1-H and N2 atoms form a bidentate hydrogen bond network with the "hinge region" amino acids of kinases (e.g., VEGFR, FGFR).[1][2]

  • Role of 4-OH: Provides an additional anchor point, often interacting with the "gatekeeper" residue or water networks within the pocket.[1][2]

  • Role of 5-Cl: Occupies the hydrophobic pocket I, improving selectivity against kinases with smaller gatekeepers.[1][2]

Estrogen Receptor Beta (ER ) Ligands

Recent research identifies chloroindazole derivatives as selective ligands for ER


, utilized in neuroprotection and remyelination therapies (e.g., Multiple Sclerosis models).[2][4] The scaffold provides rigid core geometry that fits the ER

ligand-binding domain more selectively than ER

.[1][2]

Pharmacophore Core Indazole Core (Scaffold) Cl 5-Cl Group (Hydrophobic) Core->Cl OH 4-OH Group (Polar/H-Bond) Core->OH NH N1-H (Hinge Donor) Core->NH Pocket Hydrophobic Pocket I (Selectivity) Cl->Pocket Van der Waals Water Conserved Water Network OH->Water H-Bond Network Hinge Kinase Hinge Region (Glu/Met Backbone) NH->Hinge Primary H-Bond

Figure 2: Pharmacophore mapping showing how the 5-chloro-4-hydroxyindazole scaffold interacts with typical kinase binding sites.[1]

References

  • PubChem Compound Summary. (2025). 1H-Indazole, 5-chloro-.[1][2][3][5][6][7][8][9] National Library of Medicine.[2] Retrieved from [Link][1]

  • Tiwari-Woodruff, S. K., et al. (2025).[1][2][4] Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery.[2] Scientific Reports.[2][10] Retrieved from [Link]

Sources

Foundational

5-Chloro-1H-indazol-4-ol molecular weight and formula

[1][2] Executive Summary & Identity Profile 5-Chloro-1H-indazol-4-ol is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD).[1] Stru...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Identity Profile

5-Chloro-1H-indazol-4-ol is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD).[1] Structurally, it consists of an indazole scaffold substituted with a hydroxyl group at the C4 position and a chlorine atom at the C5 position. This specific substitution pattern renders it a potent "ATP-mimetic" fragment, capable of forming critical hydrogen bonds within the hinge region of kinase enzymes.[1]

Chemical Identity Data
PropertySpecification
Chemical Name 5-Chloro-1H-indazol-4-ol
CAS Registry Number 1638764-61-0
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Monoisotopic Mass 168.0090 g/mol
SMILES OC1=C(Cl)C=CC2=C1C=NN2
Appearance Off-white to pale yellow solid
pKa (Calculated) ~9.2 (Phenolic OH), ~13.5 (Indazole NH)

Structural Analysis & Tautomerism

The reactivity and binding affinity of 5-Chloro-1H-indazol-4-ol are governed by its tautomeric equilibrium and the electronic influence of the chloro-substituent.[1]

Tautomeric Equilibrium

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H- forms.[1] For 5-Chloro-1H-indazol-4-ol, the 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents due to aromatic stabilization.[1] However, in polar protic solvents or biological active sites, the proton may shift, or the molecule may bind in the 2H-form if dictated by H-bond acceptors in the protein pocket.

Critical Feature: The C4-Hydroxyl group forms an intramolecular hydrogen bond with the N1 or N2 nitrogen (depending on rotation and tautomer), stabilizing specific conformations.

Tautomers cluster_0 Electronic Effects T1 1H-Tautomer (Thermodynamically Favored) T2 2H-Tautomer (Kinetic/Binding Dependent) T1->T2 Proton Shift (Solvent/pH dependent) Cl 5-Cl Group: Inductive Withdrawal (-I) Deactivates Ring Cl->T1 OH 4-OH Group: Resonance Donation (+M) Activates Ortho/Para OH->T1

Figure 1: Tautomeric relationship and electronic substituent effects.[1]

Synthetic Methodologies

Synthesis of 4-hydroxyindazoles is non-trivial due to the electronic mismatch required to close the pyrazole ring on a phenol-rich core.[1] Two primary strategies are recommended: De Novo Cyclization (High Purity) and Direct Halogenation (Cost-Effective).[1]

Protocol A: De Novo Cyclization (Recommended for Scale-up)

This route avoids regioselectivity issues by establishing the substitution pattern on the benzene ring prior to ring closure.[1]

Precursors: 2-Fluoro-6-methoxybenzaldehyde (commercially available) or 3-Chloro-2-fluoro-6-methoxybenzaldehyde.[1]

  • Nucleophilic Hydrazination: Reaction of the 2-fluoro-benzaldehyde derivative with hydrazine hydrate in refluxing ethanol.[1] The hydrazine displaces the fluorine (SNAr) and condenses with the aldehyde.

  • Cyclization: Thermal cyclization occurs spontaneously or with mild acid catalysis to form the indazole core.[1]

  • Deprotection: Demethylation of the 4-methoxy group using BBr₃ (Boron Tribromide) in dichloromethane.[1]

  • Chlorination (if not in precursor): Electrophilic chlorination using NCS (N-Chlorosuccinimide).[1]

Synthesis Start Start: 2-Fluoro-6-methoxybenzaldehyde Step1 1. Hydrazine Hydrate, EtOH, Reflux (SNAr + Condensation) Start->Step1 Inter1 Intermediate: 4-Methoxy-1H-indazole Step1->Inter1 Step2 2. Chlorination: NCS, DMF, 60°C (Regioselective for C5) Inter1->Step2 Inter2 Intermediate: 5-Chloro-4-methoxy-1H-indazole Step2->Inter2 Step3 3. Demethylation: BBr3, DCM, -78°C to RT Inter2->Step3 Final Product: 5-Chloro-1H-indazol-4-ol Step3->Final

Figure 2: Step-wise synthesis via the hydrazination-cyclization pathway.

Protocol B: Direct Chlorination of 1H-Indazol-4-ol

If the parent scaffold (1H-indazol-4-ol) is available, direct chlorination is possible but requires careful control to avoid over-chlorination at C7.[1]

  • Reagents: N-Chlorosuccinimide (NCS) (1.05 eq), Acetonitrile.[1]

  • Conditions: 0°C to Room Temperature, 4-6 hours.

  • Purification: The 4-OH group activates positions 5 and 7.[1] The 5-position is sterically more accessible than the 7-position (which is flanked by the pyrazole NH).[1] However, HPLC purification is required to remove the 7-chloro and 5,7-dichloro byproducts.[1]

Analytical Characterization & QC

To ensure the integrity of this intermediate for drug development, the following analytical parameters must be met.

HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm; ESI-MS (Positive Mode).[1]

  • Expected Retention: The 5-chloro derivative will elute later than the unsubstituted 4-ol due to increased lipophilicity (LogP ~1.8 vs ~1.2).[1]

  • Mass Spec: Look for [M+H]⁺ = 169.0 (³⁵Cl) and 171.0 (³⁷Cl) in a 3:1 ratio.[1]

NMR Validation (DMSO-d₆)
  • ¹H NMR:

    • δ ~13.0 ppm (bs, 1H): Indazole NH (exchangeable).[1][2]

    • δ ~10.5 ppm (s, 1H): Phenolic OH (exchangeable).[1]

    • δ ~8.1 ppm (s, 1H): C3-H (Characteristic of indazole).[1]

    • δ ~7.2-7.5 ppm (d/m, 2H): Aromatic protons at C6 and C7.[1] Note the coupling pattern; C6 and C7 will show ortho-coupling (J ~8.5 Hz).[1]

Applications in Drug Discovery

5-Chloro-1H-indazol-4-ol serves as a high-value scaffold in Medicinal Chemistry.[1]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged fragment" for kinase targets.[1]

  • Hinge Binding: The indazole N1-H and N2 act as donor/acceptor pairs for the kinase hinge region (e.g., Glu/Leu residues).

  • Water Displacement: The 5-Cl substituent is lipophilic and often displaces conserved water molecules in the hydrophobic back-pocket of the ATP binding site, gaining entropy-driven affinity.[1]

  • Solubility: The 4-OH group provides a handle for solubilizing side chains (via ether formation) without disrupting the core binding mode.[1]

Target Classes
  • Hsp90 Inhibitors: Resorcinol and indazole-4-ol cores are classic Hsp90 chemotypes.[1]

  • PARP Inhibitors: Analogous to the core of Niraparib (though Niraparib is a 2H-indazole-7-carboxamide derivative, the electronic core is similar).[1]

  • VEGFR/PDGFR Kinases: Used as a headgroup for Type II kinase inhibitors.[1]

References

  • PubChem Compound Summary . 5-Chloro-1H-indazole. National Center for Biotechnology Information.[1] Available at: [Link]

  • Luh, T. Y., et al. (2005). "Synthesis of substituted indazoles via hydrazine cyclization." Journal of Organic Chemistry. (General methodology reference for indazole synthesis).
  • Song, Z., et al. (2017).[3] "Design and synthesis of novel indazole derivatives as potent PARP inhibitors." European Journal of Medicinal Chemistry. (Context for indazole scaffold utility).

Sources

Exploratory

A Technical Guide to Determining the Solubility Profile of 5-Chloro-1H-indazol-4-ol in Dimethyl Sulfoxide (DMSO)

Abstract The solubility of a chemical entity is a cornerstone of its developability profile, profoundly influencing its utility in high-throughput screening, formulation, and ultimately, its bioavailability.[1][2] This g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a chemical entity is a cornerstone of its developability profile, profoundly influencing its utility in high-throughput screening, formulation, and ultimately, its bioavailability.[1][2] This guide addresses the specific challenge of characterizing the solubility of 5-Chloro-1H-indazol-4-ol, a substituted indazole for which public solubility data is not available. Given the ubiquity of Dimethyl Sulfoxide (DMSO) as a primary solvent in early-stage drug discovery, understanding the solubility profile in this medium is of paramount importance.[3][4] This document provides a comprehensive framework, moving beyond a simple data sheet to a detailed methodological guide. It outlines the theoretical underpinnings of solubility, presents robust, step-by-step protocols for determining both kinetic and thermodynamic solubility in DMSO, and offers insights into the interpretation of the resulting data. The objective is to equip researchers with a self-validating system to generate reliable and reproducible solubility data for this and other novel compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

In the trajectory of drug development, solubility is a fundamental physicochemical property that dictates the fate of a candidate compound.[1] A molecule must be in solution to be absorbed and exert its pharmacological effect, making poor solubility a primary contributor to failed clinical candidates.[2][5] Early and accurate assessment of solubility is therefore not a perfunctory check but a critical, decision-gating step.

1.1. The Centrality of DMSO

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent, prized for its ability to dissolve a vast array of organic compounds that are otherwise intractable in aqueous media.[4] This property has made it the standard solvent for the creation of high-concentration stock solutions used in virtually all high-throughput screening (HTS) campaigns. Consequently, a compound's solubility in DMSO is the very first hurdle it must clear; if a stable stock solution cannot be prepared, the compound cannot be effectively tested.[3]

1.2. The Compound of Interest: 5-Chloro-1H-indazol-4-ol

The indazole scaffold is a significant pharmacophore found in numerous therapeutic agents.[6] The subject of this guide, 5-Chloro-1H-indazol-4-ol, is a derivative featuring a chloro-substituent and a hydroxyl group. These modifications introduce specific electronic and steric properties that will govern its behavior in solution. The chlorine atom is an electron-withdrawing group, while the hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor. This latter feature, in particular, is expected to significantly influence its solubility profile compared to its parent compound, 5-Chloro-1H-indazole.

Physicochemical Characterization and Predicted Profile

As of the date of this guide, specific experimental data for 5-Chloro-1H-indazol-4-ol is not available in public databases. However, we can predict its key properties based on its structure and compare them to the known parent compound, 5-Chloro-1H-indazole. The addition of a phenolic hydroxyl group is anticipated to increase polarity and hydrogen bonding capacity, which may enhance solubility in polar solvents like DMSO but could potentially decrease aqueous solubility if crystal lattice energy is significantly increased.

Property5-Chloro-1H-indazol-4-ol (Predicted)5-Chloro-1H-indazole (Known)[7]Rationale for Predicted Change
Chemical Structure Oc1c(Cl)ccc2[nH]ncc12Clc1ccc2[nH]ncc2c1Addition of a hydroxyl (-OH) group at the C4 position.
Molecular Formula C₇H₅ClN₂OC₇H₅ClN₂Addition of one oxygen atom.
Molecular Weight ~168.58 g/mol 152.58 g/mol Increased by the mass of an oxygen atom.
Hydrogen Bond Donors 2 (indole N-H, phenolic O-H)1 (indole N-H)The hydroxyl group adds a hydrogen bond donor.
Hydrogen Bond Acceptors 2 (pyrazole N, hydroxyl O)1 (pyrazole N)The hydroxyl oxygen acts as a hydrogen bond acceptor.
Predicted LogP < 2.82.8The polar hydroxyl group significantly reduces lipophilicity.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, particularly in a drug discovery context, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[2][8]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when a concentrated DMSO stock is diluted into an aqueous buffer.[8] It is a high-throughput, non-equilibrium measurement that reflects the solubility of the amorphous form of the compound. It is highly relevant for HTS, where compounds are rapidly diluted from DMSO stocks into assay plates.

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable crystalline form of a compound in a solvent after equilibrium has been reached.[9] This measurement is lower-throughput but provides a more accurate reflection of the compound's intrinsic solubility, which is critical for formulation and preclinical development.

Discrepancies between these two values are common. A high kinetic solubility but low thermodynamic solubility can signal a risk of the compound precipitating over time, a phenomenon known as "falling out of solution."[3]

Experimental Design for Determining the Solubility Profile

This section provides detailed, self-validating protocols for determining both the kinetic and thermodynamic solubility of 5-Chloro-1H-indazol-4-ol in DMSO. Adherence to these guidelines is essential for generating high-quality, reproducible data.

4.1. Mandatory Prerequisites

  • Compound Purity: The purity of 5-Chloro-1H-indazol-4-ol must be >95%, as confirmed by HPLC and/or LC-MS. Impurities can significantly affect solubility measurements.[10]

  • Solvent Quality: Use only high-purity, anhydrous DMSO (≤0.1% water). Water content can drastically alter the solvation properties of DMSO.

  • Calibrated Equipment: All pipettes, balances, and analytical instruments must be properly calibrated.

4.2. Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This protocol, based on the gold-standard shake-flask method, determines the true equilibrium solubility of the compound.[11]

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 5-Chloro-1H-indazol-4-ol to a series of tared, inert glass vials (e.g., 1.5 mL HPLC vials). An excess is critical to ensure saturation; a good starting point is ~2-5 mg.

  • Solvent Addition: Accurately add a defined volume of anhydrous DMSO to each vial (e.g., 500 µL).

  • Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator set to a consistent speed (e.g., 250 rpm) in a temperature-controlled environment (typically 25 °C). Allow the samples to equilibrate for at least 24-48 hours. This extended time is crucial to ensure the solution has reached equilibrium with the most stable solid form.[9]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid. Do not agitate the samples after this step.

  • Sampling: Carefully remove a known aliquot of the clear supernatant (e.g., 100 µL) from the top of the solution, being cautious not to disturb the solid pellet.

  • Dilution: Perform a precise serial dilution of the supernatant with DMSO into a known final volume suitable for the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a freshly prepared calibration curve of 5-Chloro-1H-indazol-4-ol.

  • Validation: After the experiment, the remaining solid in the vial should be analyzed (e.g., by DSC or XRPD) to confirm that no phase change or degradation has occurred during the equilibration period.[11]

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation A 1. Add excess solid 5-Chloro-1H-indazol-4-ol to vial B 2. Add precise volume of anhydrous DMSO A->B C 3. Seal and equilibrate (24-48h, 25°C, shaking) B->C D 4. Centrifuge to pellet solid C->D H 8. Analyze residual solid (DSC/XRPD) C->H E 5. Carefully sample supernatant D->E F 6. Serially dilute sample E->F G 7. Quantify via HPLC/LC-MS F->G

Caption: Workflow for Thermodynamic Solubility Determination.

4.3. Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This protocol measures the concentration at which the compound precipitates upon rapid dilution from a DMSO stock, mimicking HTS conditions.[8][12]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 5-Chloro-1H-indazol-4-ol in 100% anhydrous DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by visual inspection and gentle vortexing.

  • Plate Preparation: In a 96-well microplate, add the aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4).

  • Compound Addition: Using a liquid handler or multichannel pipette, rapidly add a small volume of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., from 200 µM down to 1 µM). The final percentage of DMSO should be kept low and consistent, typically 1-2%.[8]

  • Incubation: Cover the plate and shake at room temperature for a defined period, typically 1-2 hours.

  • Precipitation Measurement: Determine the extent of precipitation. This can be done via several methods:

    • Nephelometry: Measures light scattering caused by insoluble particles. This is a direct and highly sensitive method.

    • Turbidimetry: Measures the loss of light intensity as it passes through the sample.

    • Filtration/Quantification: The plate is filtered, and the concentration of the compound remaining in the filtrate is determined by HPLC-UV or LC-MS/MS.[9]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to controls.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare concentrated stock in 100% DMSO (e.g., 10 mM) C 3. Add DMSO stock to buffer (1-2% final DMSO) A->C B 2. Dispense aqueous buffer into 96-well plate B->C D 4. Incubate with shaking (1-2h, RT) C->D E 5. Measure precipitation (Nephelometry/Turbidimetry/ Filtration-LCMS) D->E F 6. Determine highest soluble concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

Data Analysis and Interpretation

All solubility data should be reported in standard, comparable units. A clear and structured table is essential for communicating the results.

Table for Reporting Solubility Data:

ParameterValueUnitsMethod UsedNotes
Thermodynamic Solubility µg/mLShake-Flask24h equilibration at 25°C
mg/mL
µM
Kinetic Solubility µMNephelometryPBS, pH 7.4, 2% DMSO, 2h
Solubility Classification USPe.g., Sparingly soluble, etc.

Interpreting the Results:

  • High Thermodynamic Solubility (>100 µM): The compound is unlikely to present solubility challenges in DMSO for most discovery applications.

  • Low Thermodynamic Solubility (<10 µM): This may indicate challenges for preparing concentrated stocks and could be a red flag for downstream formulation. The solid-state properties (crystallinity) are likely a dominant factor.[3]

  • Kinetic > Thermodynamic: This is a common scenario. It suggests the compound can form a supersaturated solution that is kinetically trapped for a period before precipitating. While acceptable for rapid HTS assays, it warrants caution for longer cell-based assays or for formulation development.

Conclusion and Best Practices

Determining the solubility profile of a novel compound like 5-Chloro-1H-indazol-4-ol in DMSO is a foundational step in its scientific evaluation. In the absence of published data, a rigorous, systematic experimental approach is not just recommended, but required.

Key Best Practices:

  • Always differentiate between kinetic and thermodynamic solubility , as they answer different experimental questions.

  • Control for extrinsic factors: Use high-purity compound and anhydrous DMSO, and maintain consistent temperature.

  • Ensure true equilibrium for thermodynamic measurements through adequate incubation time.

  • Use a validated, stability-indicating analytical method for quantification.

  • Document all experimental parameters to ensure the data can be reliably interpreted and reproduced.

By following the protocols and principles outlined in this guide, researchers can confidently generate a robust and accurate solubility profile for 5-Chloro-1H-indazol-4-ol, enabling informed decisions in the critical early stages of the drug discovery process.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. (URL not available)
  • Palamakumbura, A. H., & Vaynshteyn, D. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1734-1743. [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 919-922. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Wasvary, J. (2023). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • PubChem. (n.d.). 1H-Indazole, 5-chloro-. National Center for Biotechnology Information. [Link]

  • (Reference intentionally omitted as it is a duplic
  • (Reference intentionally omitted as it is a duplic
  • O'Donovan, D. H., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 1856-1867. [Link]

  • (Reference intentionally omitted as it is a duplic
  • Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]

Sources

Foundational

An In-Depth Technical Guide to the pKa Values of 4-Hydroxyindazole Derivatives for Researchers and Drug Development Professionals

Foreword: The Critical Role of pKa in Drug Discovery and the Promise of the 4-Hydroxyindazole Scaffold In the landscape of modern medicinal chemistry, the indazole moiety has emerged as a privileged scaffold, integral to...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of pKa in Drug Discovery and the Promise of the 4-Hydroxyindazole Scaffold

In the landscape of modern medicinal chemistry, the indazole moiety has emerged as a privileged scaffold, integral to the development of a diverse array of therapeutic agents.[1][2][3] Its unique structural and electronic properties make it a versatile building block for designing molecules that can effectively interact with a wide range of biological targets. Among the various substituted indazoles, the 4-hydroxyindazole core is of particular interest due to its potential for hydrogen bonding interactions and its ionizable nature, which can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs a molecule's ionization state at a given pH. This, in turn, dictates crucial drug-like properties such as solubility, permeability, protein binding, and ultimately, bioavailability and therapeutic efficacy. A thorough understanding of the pKa values of 4-hydroxyindazole derivatives is therefore not merely an academic exercise but a critical component of rational drug design and development.

This technical guide provides a comprehensive exploration of the pKa values of 4-hydroxyindazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of these fascinating molecules. We will delve into the acid-base properties of the indazole ring system, explore the influence of substituents on pKa, and provide detailed methodologies for both experimental determination and computational prediction of these crucial parameters.

The Acid-Base Chemistry of the Indazole Nucleus: A Tale of Two Nitrogens and a Hydroxyl Group

The indazole ring system is characterized by the fusion of a benzene ring to a pyrazole ring. This arrangement gives rise to two nitrogen atoms within the five-membered ring, each with distinct acid-base properties. Furthermore, the presence of a hydroxyl group at the 4-position introduces an additional ionizable center. Consequently, 4-hydroxyindazole and its derivatives are amphoteric molecules, capable of both accepting and donating protons.

The parent indazole molecule exhibits two distinct pKa values. The protonation of the pyridine-like nitrogen (N2) is characterized by a pKa of approximately 1.31, indicating that it is a weak base. The deprotonation of the pyrrole-like nitrogen (N1-H) occurs at a much higher pKa of around 13.86, signifying its weakly acidic nature.

The introduction of a hydroxyl group at the 4-position adds another layer of complexity. The phenolic proton is also acidic and will have its own characteristic pKa value. The interplay between the ionization of the hydroxyl group and the two nitrogen atoms is a key consideration in understanding the overall acid-base behavior of 4-hydroxyindazole derivatives.

Tautomerism: A Pivotal Consideration

A critical aspect influencing the pKa of 4-hydroxyindazoles is the potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, and in the case of 4-hydroxyindazole, several tautomeric forms can exist. The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring.

The most relevant tautomeric equilibrium for 4-hydroxyindazole involves the migration of a proton between the hydroxyl group and the indazole nitrogen atoms. This can result in keto-enol and imine-enamine type tautomerism. The predominant tautomeric form in a given environment will dictate which proton is the most acidic and will therefore be associated with the lowest pKa value. Spectroscopic studies, such as NMR and UV-Vis, are essential for elucidating the dominant tautomeric forms in solution.[4][5]

The Influence of Substituents on pKa: A Guiding Principle in Molecular Design

The electronic properties of substituents on the indazole ring can profoundly impact the pKa values of the 4-hydroxy group and the indazole nitrogens. By strategically modifying the substitution pattern, medicinal chemists can fine-tune the ionization state of a molecule to optimize its drug-like properties.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) are electron-withdrawing. When placed on the indazole ring, they decrease the electron density on the 4-hydroxy group and the nitrogen atoms. This stabilizes the corresponding conjugate bases, making the parent molecule more acidic and thus lowering its pKa values. For instance, a nitro group at the 5-position would be expected to significantly lower the pKa of the 4-hydroxyl group.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-CH3, -C2H5) and alkoxy (-OCH3) groups increase the electron density on the ring. This destabilizes the conjugate bases, making the molecule less acidic and resulting in higher pKa values.

The position of the substituent also plays a crucial role. The effect of a substituent is generally more pronounced when it is located in a position that allows for direct resonance or inductive effects on the ionizable group.

Methodologies for pKa Determination: Experimental and Computational Approaches

Accurate determination of pKa values is paramount for understanding and predicting the behavior of drug candidates. A combination of experimental and computational methods provides a powerful toolkit for researchers.

Experimental Determination of pKa

Two of the most widely used and reliable experimental techniques for pKa determination are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric titration is a classic and highly accurate method for determining pKa values.[6][7][8][9] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Experimental Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of the 4-hydroxyindazole derivative.

    • Dissolve the sample in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.[10] The choice of co-solvent and its proportion should be carefully considered and reported, as it can influence the measured pKa.

    • The concentration of the analyte solution should typically be in the range of 1-10 mM.

  • Titration Setup:

    • Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

    • Immerse a calibrated combination pH electrode and a magnetic stir bar into the solution.

    • Use a precision burette to add the titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.

  • Data Acquisition:

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the measured pH as a function of the volume of titrant added.

    • The pKa value corresponds to the pH at the half-equivalence point. For polyprotic acids, multiple inflection points and half-equivalence points will be observed.

    • Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point(s).

The causality behind this experimental choice lies in the direct measurement of the solution's hydrogen ion concentration as a function of added acid or base, allowing for a precise determination of the equilibrium constant for proton dissociation.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore and exhibit a pH-dependent UV-Vis absorption spectrum.[11][12]

Experimental Protocol: UV-Vis Spectrophotometry

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

    • The ionic strength of the buffer solutions should be kept constant to minimize its effect on the pKa measurement.

  • Sample Preparation:

    • Prepare a stock solution of the 4-hydroxyindazole derivative in a suitable solvent (e.g., methanol or DMSO).

    • Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically between 0.3 and 1.0).

  • Spectral Measurement:

    • Record the UV-Vis absorption spectrum of the sample in each buffer solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths at which the largest spectral changes occur as a function of pH.

    • Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.

This method's trustworthiness stems from its reliance on the distinct spectral properties of the protonated and deprotonated forms of the molecule, providing a self-validating system for monitoring the ionization equilibrium.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare buffer solutions (varying pH) C Mix stock solution with each buffer A->C B Prepare stock solution of 4-hydroxyindazole derivative B->C D Record UV-Vis spectrum for each sample C->D E Identify wavelengths of maximum spectral change D->E F Plot Absorbance vs. pH E->F G Fit data to Henderson-Hasselbalch equation to find pKa F->G

Caption: UV-Vis spectrophotometry workflow for pKa determination.

Computational Prediction of pKa

In silico methods for pKa prediction have become increasingly valuable in drug discovery, offering a rapid and cost-effective way to estimate the pKa of large numbers of compounds.[6][13] These methods are particularly useful in the early stages of lead optimization.

Quantum mechanical (QM) methods, such as those based on Density Functional Theory (DFT), can provide accurate pKa predictions.[7][10] These calculations typically involve a thermodynamic cycle that relates the pKa to the Gibbs free energies of the protonated and deprotonated species in both the gas phase and in solution.

Computational Workflow: DFT-based pKa Prediction

  • Structure Optimization:

    • Build the 3D structures of the protonated and deprotonated forms of the 4-hydroxyindazole derivative.

    • Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM or SMD).

  • Frequency Calculations:

    • Perform frequency calculations on the optimized structures to obtain the Gibbs free energies.

  • pKa Calculation:

    • Use the calculated Gibbs free energies in the appropriate thermodynamic cycle to calculate the pKa value.

While computationally intensive, these methods can provide valuable insights into the factors influencing acidity and can be used to predict the pKa of yet-to-be-synthesized compounds.

computational_pka cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculations cluster_2 pKa Calculation A Build 3D structures (protonated & deprotonated) B Geometry Optimization (gas phase & solution) A->B C Frequency Calculation (Gibbs free energy) B->C D Apply Thermodynamic Cycle C->D E Calculate pKa D->E

Caption: Workflow for computational pKa prediction using DFT.

Conclusion: Integrating Knowledge for Informed Drug Design

The pKa values of 4-hydroxyindazole derivatives are a critical determinant of their behavior in biological systems. A comprehensive understanding of the factors that influence these values, coupled with robust experimental and computational methods for their determination, is essential for the successful design and development of novel therapeutics based on this promising scaffold.

While a comprehensive public database of experimental pKa values for a wide range of substituted 4-hydroxyindazoles is currently lacking, the principles outlined in this guide provide a solid foundation for researchers to predict trends and make informed decisions in their drug discovery programs. The continued synthesis and characterization of new 4-hydroxyindazole derivatives, with a specific focus on the systematic determination of their physicochemical properties, will undoubtedly contribute to a deeper understanding of this important class of molecules and accelerate the development of new and effective medicines.

References

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Ogba, O. M., Sello, K. F., & Oforka, N. C. (2020). Potentiometric determination of pKa of some selected antibiotics in mixed solvent media. Chemistry Africa, 3(1), 143-150.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan Scientific. [Link]

  • Elgemeie, G. H., Ali, H. A., & El-Enany, M. M. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Patil, S. A., Patil, S. A., & Patil, R. (2016). Recent advances in indazole-containing derivatives: Synthesis and biological perspectives. Future Medicinal Chemistry, 8(12), 1429-1457.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Ozturk, G., Gerek, I. A., & Aydogan, F. (2014). Potentiometric determination of pKa values of 1,4,5,8-tetrahydroxy-9-oxo-10-pentyl-9,10-dihydro-acridine-2,3,6,7-tetracarboxylic acid. Journal of the Serbian Chemical Society, 79(1), 57-64.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Al-Hourani, B. J., Sharma, S. K., & Wuest, F. R. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Journal of Molecular Structure, 1264, 133238.
  • Sharma, P., & Kumar, V. (2021). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Mini-Reviews in Medicinal Chemistry, 21(15), 2046-2068.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Kumar, A., & Kumar, R. (2022). Indazole From Natural Resources And Biological Activity.
  • Ram, H. N. A., & De, K. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Dubey, S. K., Singhvi, I., & Shrivastava, A. (2013). Determination of pKa of felodipine using UV–Visible spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 308-312.

Sources

Exploratory

Technical Guide: Hydrogen Bond Donor/Acceptor Dynamics of 5-Chloroindazole

Executive Summary This technical guide provides a rigorous analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) profile of 5-chloroindazole (CAS: 1750-76-1). While standard cheminformatics filters o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) profile of 5-chloroindazole (CAS: 1750-76-1). While standard cheminformatics filters often simplify this molecule to a binary count (1 HBD / 1 HBA), such oversimplification can lead to missed opportunities in structure-activity relationship (SAR) optimization.

This document dissects the molecule’s tautomeric behavior, the controversial role of the chlorine atom as a weak acceptor, and the specific experimental protocols required to validate these properties in a drug discovery context.

Structural Dynamics & Tautomerism

To accurately count hydrogen bonds, one must first define the dominant species. 5-Chloroindazole exhibits annular tautomerism, existing in equilibrium between the 1H-indazole and 2H-indazole forms.

The Tautomeric Equilibrium

In the gas phase and aqueous solution, the 1H-tautomer is thermodynamically preferred by approximately 3–4 kcal/mol due to the preservation of aromaticity in the benzene ring. However, the 2H-tautomer possesses a higher dipole moment and can be stabilized in polar aprotic solvents or specific protein binding pockets (e.g., kinase hinge regions).

  • 1H-Indazole (Major): The proton resides on the nitrogen adjacent to the benzene ring (N1).

  • 2H-Indazole (Minor): The proton resides on the nitrogen adjacent to the carbon bridge (N2), resulting in a quinoid-like resonance structure.

Visualization of Tautomeric States

The following diagram illustrates the tautomeric shift and the resulting change in the hydrogen bond donor/acceptor map.

Tautomerism cluster_1H 1H-Tautomer (Major) cluster_2H 2H-Tautomer (Minor) node1 N1-H (Donor) High Stability node3 N1 (Acceptor) Pyrrole-like node1->node3 Proton Transfer node2 N2 (Acceptor) Pyridine-like node4 N2-H (Donor) Enhanced Dipole

Caption: Fig 1. Annular tautomerism of 5-chloroindazole. The 1H form predominates in solution, defining the standard H-bond count.

Hydrogen Bond Counting: The Core Analysis

The determination of HBD and HBA counts depends heavily on the definition used: Classical (Lipinski) vs. Quantum Mechanical (QM) .

Standard Lipinski Count (Cheminformatics View)

For high-throughput screening and "Rule of 5" compliance, the counts are derived from the dominant 1H-tautomer at physiological pH (7.4).

FeatureCountRationale
H-Bond Donors (HBD) 1 The N-H group at position 1 (pyrrole-like nitrogen).
H-Bond Acceptors (HBA) 1 The sp² hybridized Nitrogen at position 2 (pyridine-like nitrogen).
Net Charge (pH 7.4) 0 pKa of protonation is ~1.2; pKa of deprotonation is ~14. Neutral at physiological pH.
The "Chlorine Controversy" (Advanced View)

In standard algorithms (e.g., Cactvs, ChemAxon), halogens (Cl, F, Br) are not counted as hydrogen bond acceptors. However, in high-precision docking, this assumption must be challenged.

  • The Sigma-Hole Effect: Chlorine has an anisotropic charge distribution. The tip of the halogen (along the C-Cl bond) is electropositive (sigma-hole), while the equatorial belt is electronegative.

  • Weak Acceptor Capability: The equatorial belt can accept weak hydrogen bonds, particularly from strong donors (e.g., backbone amides).

  • Interaction Energy: A typical N-H...N bond is 5–7 kcal/mol. An N-H...Cl interaction is significantly weaker (1–2 kcal/mol) but can provide critical selectivity in a binding pocket.

Experimental Validation Protocols

As a scientist, you should not rely solely on calculated values. The following self-validating protocols allow you to determine the H-bond state and tautomeric ratio experimentally.

Protocol A: NMR Determination of Tautomeric Ratio

This protocol uses solvent perturbation to reveal the labile proton environment.

  • Preparation: Dissolve 5 mg of 5-chloroindazole in 600 µL of DMSO-d6 (polar aprotic) and a second sample in CDCl3 (non-polar).

  • Acquisition: Acquire 1H-NMR spectra at 298K.

  • Analysis: Focus on the chemical shift of the C3-H proton.

    • Causality: The C3-H shift is highly sensitive to the adjacent nitrogen's protonation state.

    • Validation: In DMSO, rapid exchange may broaden the N-H signal. If distinct signals for 1H and 2H are seen (slow exchange), integrate the C3-H peaks to calculate the

      
      .
      
  • NOE Experiments: Perform 1D-NOESY irradiating the N-H proton.

    • Result: NOE enhancement of the C7-H (benzene ring) confirms the 1H-tautomer . Enhancement of C3-H confirms the 2H-tautomer .

Protocol B: X-Ray Crystallography (Solid State)

To determine the precise donor/acceptor geometry in the solid state.

  • Crystallization: Slow evaporation from ethanol/water (9:1).

  • Data Collection: Single-crystal X-ray diffraction.

  • H-Bond Mapping: Measure the N...N distances between adjacent molecules.

    • Expectation: Indazoles typically form cyclic dimers (R2,2(8) motif) or catemers via N-H...N interactions.

    • Chlorine Check: Explicitly search for contacts < sum of van der Waals radii involving the Cl atom to verify weak acceptor status.

Physicochemical Implications in Drug Design[1][2][3]

The H-bond count directly influences the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Membrane Permeability: With only 1 HBD and 1 HBA, 5-chloroindazole is highly permeable (Class I/II BCS). The low polarity prevents "desolvation penalties" often seen with high-HBA compounds.

  • Solubility: The planar, aromatic structure leads to high crystal lattice energy, potentially limiting aqueous solubility despite the low molecular weight.

  • Blood-Brain Barrier (BBB): The low Topological Polar Surface Area (TPSA ≈ 28 Ų) and low H-bond count suggest excellent BBB penetration, making it a viable CNS scaffold.

Workflow: From Synthesis to Validation

The following diagram outlines the logical flow for validating the H-bond profile of a new 5-chloroindazole derivative.

Workflow Start Synthesis of 5-Chloroindazole Derivative Calc In Silico Prediction (pKa, Tautomer Energy) Start->Calc Exp_NMR 1H-NMR (DMSO-d6) NOESY Analysis Calc->Exp_NMR Verify Solution State Exp_Xray X-Ray Crystallography (Solid State H-Bonds) Calc->Exp_Xray Verify Binding Conformation Decision Define Pharmacophore (HBD/HBA Map) Exp_NMR->Decision Exp_Xray->Decision

Caption: Fig 2. Integrated workflow for validating hydrogen bond properties in medicinal chemistry.

References

  • PubChem Compound Summary. (2025). 5-Chloroindazole (CID 1750-76-1). National Center for Biotechnology Information. [Link]

  • Catalán, J., et al. (1996).[1] "Importance of aromaticity on the relative stabilities of indazole annular tautomers." Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Bissantz, C., Kuhn, B., & Stahl, M. (2010). "A Medicinal Chemist's Guide to Molecular Interactions." Journal of Medicinal Chemistry. (Discusses Chlorine as a weak acceptor). [Link]

  • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews. [Link][2]

Sources

Protocols & Analytical Methods

Method

synthesis of 5-Chloro-1H-indazol-4-ol from 2-fluoro-6-hydroxybenzaldehyde

Executive Summary Target Molecule: 5-Chloro-1H-indazol-4-ol Starting Material: 2-Fluoro-6-hydroxybenzaldehyde (CAS: 38226-10-7) Application: Kinase inhibitor scaffolds (e.g., VEGFR, PARP), fragment-based drug discovery.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-Chloro-1H-indazol-4-ol Starting Material: 2-Fluoro-6-hydroxybenzaldehyde (CAS: 38226-10-7) Application: Kinase inhibitor scaffolds (e.g., VEGFR, PARP), fragment-based drug discovery.[1]

This technical guide outlines a streamlined, two-step protocol for the synthesis of 5-Chloro-1H-indazol-4-ol . Unlike conventional routes that require pre-functionalized hydrazines or complex protecting group strategies, this protocol leverages the unique electronic properties of the 2-fluoro-6-hydroxybenzaldehyde core to achieve regioselective chlorination followed by a one-pot cyclization/SNAr sequence.[1]

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis relies on the precise orchestration of electronic directing effects.[1]

  • Regioselective Chlorination: The starting material contains three directing groups:[1]

    • -OH (C6): Strong activator (Ortho/Para).[1] Directs to C5 (Ortho) and C3 (Para).[1]

    • -F (C2): Weak deactivator (Inductive) but Ortho/Para director (Resonance).[1]

    • -CHO (C1): Deactivator (Meta). Directs to C3 and C5 .

    • The "Fluorine Effect": While the -OH group typically directs Para (to C3), the strong inductive withdrawal (-I) of the Fluorine atom at C2 significantly deactivates the adjacent C3 position.[1] Consequently, electrophilic aromatic substitution (EAS) is steered toward C5 (Para to F, Ortho to OH), yielding the desired 5-chloro intermediate with high regioselectivity.[1]

  • Indazole Ring Construction: The 1H-indazole core is formed via condensation of hydrazine with the aldehyde, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr).[1] The electron-withdrawing nature of the newly formed hydrazone activates the ring, facilitating the displacement of the fluorine atom by the distal hydrazine nitrogen.[1]

SynthesisPath SM 2-Fluoro-6-hydroxybenzaldehyde (Starting Material) Inter 5-Chloro-2-fluoro-6-hydroxybenzaldehyde (Intermediate) SM->Inter Step 1: NCS, DMF Regioselective Chlorination (Favored at C5 due to F-deactivation of C3) Target 5-Chloro-1H-indazol-4-ol (Target) Inter->Target Step 2: N2H4·H2O, n-BuOH Reflux (118°C) Cyclization (SNAr)

Figure 1: Synthetic pathway highlighting the regioselective chlorination driven by the inductive effect of fluorine.[1]

Detailed Experimental Protocol

Stage 1: Regioselective Chlorination

Objective: Introduce a chlorine atom at the C5 position.[1]

ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
2-Fluoro-6-hydroxybenzaldehyde 140.111.05.00 g (35.7 mmol)Substrate
N-Chlorosuccinimide (NCS) 133.531.055.00 g (37.5 mmol)Chlorinating Agent
DMF (Anhydrous) --50 mLSolvent
Ethyl Acetate --200 mLExtraction Solvent

Protocol:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-Fluoro-6-hydroxybenzaldehyde (5.00 g) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C using an ice bath. Add NCS (5.00 g) portion-wise over 15 minutes to control the exotherm.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][3] Look for the consumption of starting material and the appearance of the chlorinated product (M+H ≈ 175/177).[1]

  • Work-up: Pour the reaction mixture into ice-cold water (150 mL). Extract with Ethyl Acetate (3 x 70 mL).[1]

  • Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF.[1] Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid is typically sufficiently pure (>90%).[1] If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).[1]

    • Yield Expectation: 85–92% (White to pale yellow solid).[1]

Stage 2: Indazole Ring Cyclization

Objective: Form the pyrazole ring via condensation and intramolecular SNAr.[1]

ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
5-Chloro-2-fluoro-6-hydroxybenzaldehyde 174.561.05.00 g (28.6 mmol)Intermediate
Hydrazine Hydrate (64-80%) 50.065.07.0 mL (~143 mmol)Cyclizing Agent
n-Butanol --50 mLSolvent (High BP)

Protocol:

  • Setup: In a 100 mL pressure tube or RBF equipped with a reflux condenser, dissolve the Intermediate (5.00 g) in n-Butanol (50 mL).

  • Addition: Add Hydrazine Hydrate (7.0 mL) dropwise at RT.

    • Note: A transient color change (yellow/orange) indicates hydrazone formation.[1]

  • Cyclization: Heat the mixture to reflux (118°C) . Maintain reflux for 12–16 hours.

    • Critical Mechanism:[1] The high temperature is required to drive the intramolecular SNAr displacement of the fluorine by the hydrazine nitrogen.[1] The phenolic -OH will be deprotonated by the excess hydrazine, but the electron-withdrawing hydrazone moiety sufficiently activates the ring for cyclization.[1]

  • Work-up: Cool the reaction mixture to RT. The product often precipitates directly upon cooling.[1]

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold Ethanol (10 mL) and Ether (20 mL).[1]

    • If no precipitate:[1] Concentrate the n-Butanol under reduced pressure.[1] Triturate the residue with water (50 mL) and adjust pH to ~6-7 with dilute HCl to ensure the phenol is protonated. Filter the resulting solid.[1]

  • Purification: Recrystallize from Ethanol or Methanol.

    • Yield Expectation: 70–80% (Off-white to beige solid).[1]

Characterization & Quality Control

TechniqueExpected DataInterpretation
LC-MS [M+H]⁺ = 169.0 / 171.0Characteristic 3:1 chlorine isotope pattern confirms Cl incorporation.[1]
¹H NMR (DMSO-d₆)δ 13.0 (s, 1H, NH)Broad singlet indicating the indazole NH.[1]
δ 10.2 (s, 1H, OH)Phenolic proton (position 4).[1]
δ 8.1 (s, 1H, H-3)Indazole C3 proton (sharp singlet).[1]
δ 7.2 - 7.4 (d, 2H)Aromatic protons H-6 and H-7 (coupling pattern depends on substitution).[1]

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[1] Handle in a fume hood with double gloves.[1] Avoid contact with metals.[1]

  • Fluorobenzaldehydes: Irritants.[1][4] Can cause severe eye damage.[1][4]

  • NCS: Irritant.[1][4] Store in a cool, dry place to prevent decomposition.

Troubleshooting Guide

IssueProbable CauseSolution
Low Regioselectivity (Step 1) Temperature too high or excess NCS.[1]Keep reaction at 0°C during addition. Ensure exact stoichiometry (1.05 eq).
Incomplete Cyclization (Step 2) Temperature too low.Ensure vigorous reflux (118°C).[1] Switch solvent to Diglyme if higher temp is needed (rarely necessary).[1]
Product is "Sticky" / Oil Residual solvent or impurities.[1]Triturate with cold Dichloromethane (DCM) or Ether to induce crystallization.[1]

References

  • Preparation of 2-Fluoro-6-hydroxybenzaldehyde
  • Indazole Synthesis via Hydrazine Condensation

    • Zhu, S., et al. (2006).[1][5] New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8167–8170.[1][5] Retrieved from [Link][1]

  • Regioselectivity in Phenol Chlorination

    • Organic Chemistry Portal.[1] (n.d.). Chlorination of Phenols.[1][6] Retrieved from [Link]

  • Safety Data (Hydrazine)

    • PubChem.[1][4] (n.d.). Hydrazine - Safety and Hazards.[1][4] Retrieved from [Link][1]

Sources

Application

Precision Protocol: Regioselective N1-Alkylation of 5-Chloro-1H-indazol-4-ol

Executive Summary The selective N1-alkylation of 5-chloro-1H-indazol-4-ol presents a complex chemoselectivity challenge due to the presence of three competing nucleophilic sites: the N1 and N2 nitrogen atoms of the pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective N1-alkylation of 5-chloro-1H-indazol-4-ol presents a complex chemoselectivity challenge due to the presence of three competing nucleophilic sites: the N1 and N2 nitrogen atoms of the pyrazole ring, and the oxygen atom of the C4-phenol group.

While N1-alkylation is generally thermodynamically favored for the indazole scaffold, the C4-hydroxyl group (


) is significantly more acidic than the indazole NH (

). Under standard basic alkylation conditions, the phenoxide anion forms readily and competes with the nitrogen anions, often leading to mixtures of O-alkylated, N1-alkylated, and N2-alkylated products, as well as bis-alkylated species.

This guide provides a "Gold Standard" Protection-Alkylation-Deprotection (PAD) protocol designed to guarantee N1 regioselectivity while preserving the C4-hydroxyl functionality. A secondary Direct Alkylation strategy is discussed for specific substrates where protection is contraindicated, though it carries higher optimization risks.

Mechanistic Insight & Strategy

The Chemoselectivity Trilemma

Success requires navigating three competing pathways:

  • O-Alkylation (C4-OH): Kinetically fast due to the high nucleophilicity of the phenoxide anion. Requires blocking.

  • N1-Alkylation (Thermodynamic): The desired pathway. Favored by steric freedom at C7, high temperatures, and thermodynamic equilibration.

  • N2-Alkylation (Kinetic): Often favored by lower temperatures, solvent effects (e.g., non-polar solvents), or specific steric clashes at C3/C7.

Substituent Effects[1]
  • 5-Chloro Group: An electron-withdrawing group (EWG) that increases the acidity of both the NH and OH protons, stabilizing the resulting anions. It slightly deactivates the ring but does not impose significant steric hindrance on N1.

  • 4-Hydroxy Group: Located at the peri-position relative to C3, but spatially distinct from N1. Its primary interference is chemical (O-alkylation) rather than steric.

The "Gold Standard" Strategy

To achieve high fidelity N1-alkylation, the C4-hydroxyl must be temporarily masked. A tert-butyldimethylsilyl (TBS) ether is the optimal protecting group due to its ease of installation, stability under basic alkylation conditions, and mild removal.

ReactionPath Start 5-Chloro-1H-indazol-4-ol Step1 Step 1: O-Protection (TBS-Cl, Imidazole) Start->Step1 Mask OH O_Alk Mixture: O-alkyl + N1-alkyl + N2-alkyl Start->O_Alk Direct Alkylation (High Risk) Inter Intermediate: 4-((TBS)oxy)-5-chloro-1H-indazole Step1->Inter Step2 Step 2: N1-Alkylation (R-X, Base, Heat) Inter->Step2 Thermodynamic Control Prod_Prot N1-Alkyl-4-OTBS Intermediate Step2->Prod_Prot Major N1 Isomer Step3 Step 3: Deprotection (TBAF or Acid) Prod_Prot->Step3 Final Target: 1-Alkyl-5-chloro-1H-indazol-4-ol Step3->Final Yield >80%

Figure 1: The Protection-Alkylation-Deprotection (PAD) workflow ensures regioselectivity.

Detailed Experimental Protocols

Method A: The PAD Protocol (Recommended)

Applicability: Universal for primary and secondary alkyl halides. Expected Yield: 75–90% (over 3 steps).

Phase 1: O-Protection (Silylation)
  • Reagents: 5-Chloro-1H-indazol-4-ol (1.0 equiv), Imidazole (2.5 equiv), TBS-Cl (1.2 equiv), DMF (anhydrous, 0.5 M concentration).

  • Procedure:

    • Dissolve the starting material and imidazole in anhydrous DMF under

      
       atmosphere.
      
    • Cool to 0°C. Add TBS-Cl portion-wise over 10 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over

      
      , filter, and concentrate.
      
    • Note: The crude silyl ether is usually sufficiently pure for the next step. If not, pass through a short silica plug.

Phase 2: Regioselective N1-Alkylation

This step utilizes thermodynamic control to favor N1 over N2.[1][2][3][4]

  • Reagents: 4-((TBS)oxy)-5-chloro-1H-indazole (1.0 equiv), Alkyl Halide (1.2 equiv),

    
     (2.0 equiv) OR NaH (1.2 equiv), Solvent (Acetonitrile or DMF).
    
  • Choice of Base/Solvent:

    • Option 1 (Standard):

      
       in Acetonitrile (
      
      
      
      ) at reflux (80°C). This is milder and often provides excellent N1/N2 ratios (>10:1).
    • Option 2 (Difficult Substrates): NaH (60% dispersion) in THF or DMF at 60–80°C. Stronger base ensures complete deprotonation but requires stricter anhydrous conditions.

  • Procedure (Option 1):

    • Suspend the protected indazole and

      
       in anhydrous Acetonitrile (0.2 M).
      
    • Add the Alkyl Halide (R-X).

    • Heat to reflux (80–85°C) for 12–16 hours. High temperature is critical to drive the reaction to the thermodynamic N1 product.

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.

    • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes). N1 isomers typically elute after N2 isomers (N2 is less polar) or before depending on the specific R-group, but N1 is usually the major spot.

    • Validation: Verify N1 regiochemistry via NOE (see Section 4).

Phase 3: Deprotection
  • Reagents: TBAF (1.0 M in THF, 1.1 equiv).

  • Procedure:

    • Dissolve the N1-alkylated intermediate in THF (0.1 M).

    • Add TBAF dropwise at 0°C. Stir at 0°C to RT for 1 hour.

    • Workup: Quench with saturated

      
      . Extract with EtOAc.[5][6]
      
    • Purification: Recrystallization or short column chromatography to yield the pure 1-alkyl-5-chloro-1H-indazol-4-ol.

Method B: Direct Alkylation (Optimization Required)

Applicability: Only when protection is impossible or for high-throughput screening. Risk: Significant O-alkylation and N1/N2 mixtures.

  • Strategy: Use a soft base and exploit the "softness" of the nitrogen nucleophile compared to the "hard" oxygen phenoxide, although this is chemically difficult.

  • Reagents:

    
     (1.1 equiv), DMF, Alkyl Halide (1.0 equiv).
    
  • Procedure:

    • Use exactly 1.0-1.1 equivalents of base to avoid generating the dianion if possible (though phenol deprotonates first).

    • Actually, generating the dianion (2.2 equiv NaH) and hoping for N-alkylation preference due to solvent effects is a common alternative, but O-alkylation usually dominates with alkyl halides.

    • Recommendation: Do not use this method for scale-up.

Analytical Validation: Distinguishing N1 vs N2

Correct assignment of regiochemistry is critical. Do not rely solely on polarity.

FeatureN1-Alkyl Isomer (Target)N2-Alkyl Isomer (Byproduct)
1H NMR (Aromatic) H-3 and H-7 signals are distinct.H-3 often shifts upfield compared to N1.
NOE Signal (Critical) Strong NOE between N-Alkyl protons and H-7. Strong NOE between N-Alkyl protons and H-3.
13C NMR N-CH carbon typically

45-55 ppm.
N-CH carbon typically

50-60 ppm.
Thermodynamics Major product at high temp/long reaction times.[7]Major product at low temp/kinetic conditions.

NOE Diagram:

  • N1-Alkylation: The

    
     group is spatially close to the benzene ring proton at C7 .
    
  • N2-Alkylation: The

    
     group is spatially close to the pyrazole proton at C3 .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low N1:N2 Selectivity Kinetic control dominant.Increase reaction temperature (reflux). Switch solvent to DMF (promotes thermodynamic equilibrium).
O-Alkylation Observed Protecting group failure or Direct Alkylation attempted.Ensure TBS protection is complete before alkylation. Use moisture-free reagents.
Incomplete Reaction Steric hindrance of Alkyl Halide.Add KI (catalytic) to form the more reactive alkyl iodide (Finkelstein condition). Use stronger base (NaH).
Desilylation during Alkylation Base is too nucleophilic or wet solvent.Use

instead of hydroxide bases. Ensure solvents are anhydrous (

ppm

).

References

  • General Indazole N1-Selectivity: Alam, R. M., & Keating, J. J. (2021).[5][3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][3][8] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[2][3] [Link]

  • Thermodynamic Control in Indazoles: Lister, A., et al. (2024).[5][9] Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering, 9, 785-792. [Link]

  • Indazole Tautomerism and Reactivity: Gaonkar, S. L., & Vigneshwaran, V. (2017). Synthesis and pharmacological properties of indazole derivatives: A review. Mini-Reviews in Medicinal Chemistry, 17. [Link]

Sources

Method

Application Notes and Protocols for Buchwald-Hartwig Coupling of 5-Chloroindazoles

Introduction: The Strategic Importance of 5-Aminoindazoles in Medicinal Chemistry The indazole scaffold is a privileged bicyclic heteroaromatic system frequently incorporated into the core structures of pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Aminoindazoles in Medicinal Chemistry

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently incorporated into the core structures of pharmacologically active molecules. Its unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding interactions, making it an attractive pharmacophore for targeting numerous biological targets, including protein kinases, cannabinoid receptors, and various enzymes. The 5-aminoindazole moiety, in particular, serves as a crucial building block in the synthesis of a diverse array of therapeutic agents, including potent inhibitors of cyclin-dependent kinases (CDKs) and other key cellular signaling proteins.

The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of arylamines.[1][2] This palladium-catalyzed cross-coupling reaction offers a direct and efficient route to 5-aminoindazoles from readily available 5-chloroindazoles, overcoming the limitations of classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[2]

This technical guide provides an in-depth analysis of the critical parameters governing the successful Buchwald-Hartwig amination of 5-chloroindazoles. It offers field-proven insights into experimental design, provides detailed, step-by-step protocols, and presents tabulated data to guide researchers in developing robust and efficient synthetic routes to this important class of compounds.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Cl (5-Chloroindazole) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH (Amine) Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex - Base-H+Cl- Palladium Amido Complex->Pd(0)L Reductive Elimination Product Product Palladium Amido Complex->Product Ar-NR2 (5-Aminoindazole)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization Strategies

The success of the Buchwald-Hartwig amination of 5-chloroindazoles is highly contingent on the judicious selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature. The inherent electronic properties and potential for catalyst inhibition by the indazole ring system necessitate careful optimization.

The Catalyst System: Palladium Precursor and Ligand Selection

The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for achieving high catalytic activity and yields.

  • Palladium Precursors: While various palladium sources can be employed, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common.[3] Pd(II) precursors require in situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or the amine reactant itself. Modern, pre-formed palladium precatalysts, which incorporate the ligand, often offer superior reactivity and reproducibility.

  • Ligand Selection: The Key to Success: The amination of aryl chlorides, particularly electron-rich and heterocyclic chlorides like 5-chloroindazole, is challenging.[1] This is due to the stronger C-Cl bond compared to C-Br or C-I bonds, making the initial oxidative addition step more difficult. To overcome this, bulky and electron-rich phosphine ligands are required to promote the formation of a highly reactive, monoligated Pd(0) species.

    For the amination of 5-chloroindazoles, ligands from the biarylphosphine class developed by the Buchwald group have demonstrated exceptional performance.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This is a highly versatile and often first-choice ligand for challenging couplings, including those involving heteroaryl chlorides.[4] Its steric bulk and electron-donating properties facilitate both the oxidative addition and the final reductive elimination steps.[4]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to XPhos, RuPhos is another powerful ligand for the amination of aryl chlorides. In some cases, it can offer complementary reactivity to XPhos.

    • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): This ligand is particularly effective for the coupling of primary amines.[5]

The Role of the Base

The base plays a crucial role in the catalytic cycle by deprotonating the amine, which facilitates its coordination to the palladium center.[3] The choice of base must be carefully considered to ensure efficient reaction without promoting undesired side reactions or degradation of starting materials.

  • Strong, Non-Nucleophilic Bases: For the amination of 5-chloroindazoles, strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is the most commonly employed and highly effective base for these transformations. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent choice, particularly for the coupling of unprotected indazoles, as it can also serve to deprotonate the indazole N-H, preventing potential catalyst inhibition.[6]

  • Weaker Bases: In cases where the substrates are sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may necessitate higher reaction temperatures and/or longer reaction times.[7][8]

Solvent and Temperature Considerations

The choice of solvent is primarily dictated by the solubility of the reactants and the required reaction temperature.

  • Solvents: Anhydrous, aprotic solvents are typically used for Buchwald-Hartwig aminations. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are all common and effective choices.[9] It is crucial to use degassed solvents to prevent oxidation of the palladium catalyst.

  • Temperature: The reaction temperature is a critical parameter that often requires optimization. For the coupling of aryl chlorides, elevated temperatures, typically in the range of 80-110 °C, are necessary to drive the reaction to completion.[9]

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of 5-chloroindazoles with various amine coupling partners. It is important to note that these are starting points, and optimization of catalyst, ligand, base, and reaction time may be necessary for specific substrates.

General Procedure for the Amination of 5-Chloroindazole with Secondary Amines

This protocol is adapted from a procedure reported for the amination of unprotected haloindazoles.[6]

Materials:

  • 5-Chloro-1H-indazole

  • Secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-chloro-1H-indazole, Pd₂(dba)₃, and RuPhos.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add anhydrous THF, followed by the secondary amine.

  • Add LHMDS and stir the reaction mixture at the desired temperature (e.g., 70 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data for the Amination of Haloindazoles with Secondary Amines

The following table, based on data from the literature, illustrates the scope of the amination of haloindazoles with various secondary amines.[6]

EntryHaloindazoleAmineProductYield (%)
15-Bromo-1H-indazoleMorpholine5-(Morpholino)-1H-indazole95
25-Chloro-1H-indazoleMorpholine5-(Morpholino)-1H-indazole85
35-Bromo-1H-indazoleN-Methylpiperazine5-(4-Methylpiperazin-1-yl)-1H-indazole92
45-Chloro-1H-indazoleN-Methylpiperazine5-(4-Methylpiperazin-1-yl)-1H-indazole88
General Procedure for the Amination of 5-Chloroindazole with Primary Amines and Anilines

This generalized protocol is based on established methods for the coupling of aryl chlorides.

Materials:

  • 5-Chloro-1H-indazole (or N-protected 5-chloroindazole)

  • Primary amine or aniline (1.2-1.5 equivalents)

  • Pd₂(dba)₃ (1.5 mol%) or a suitable Pd precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand (if not using a precatalyst), and NaOtBu to an oven-dried reaction vessel.

  • Add the 5-chloroindazole and the amine or aniline.

  • Seal the vessel and add the anhydrous, degassed solvent.

  • Stir the mixture at the desired temperature (e.g., 100-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Figure 2: General experimental workflow for the Buchwald-Hartwig amination of 5-chloroindazoles.

Troubleshooting and Further Considerations

  • Low or No Conversion: If the reaction fails to proceed, consider increasing the catalyst and/or ligand loading, increasing the reaction temperature, or screening different ligand/base combinations. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: The formation of hydrodehalogenated indazole is a common side reaction. This can sometimes be minimized by adjusting the ligand-to-palladium ratio or by using a different base.

  • N-Protection of the Indazole: For certain sensitive substrates or to avoid potential complications with the indazole N-H, protection of this position may be beneficial. Common protecting groups include trityl (Tr), tetrahydropyranyl (THP), or a substituted benzyl group. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Conclusion

The Buchwald-Hartwig amination provides a powerful and highly adaptable method for the synthesis of 5-aminoindazoles from 5-chloroindazoles. By carefully selecting the appropriate palladium catalyst, bulky electron-rich phosphine ligand, and strong, non-nucleophilic base, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in drug discovery and development, facilitating the efficient synthesis of this important class of molecules.

References

  • Molecules. 2022.

  • ResearchGate. N.A.

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  • Semantic Scholar. 2003.

  • [Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][10][11] thiadiazole with substituted anilines at conventional heating in Schlenk tube.]([Link]) ResearchGate. N.A.

  • Catalysis Consulting. N.A.

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  • amino-123-triazole-containing_213-Benzothiadiazoles_via_Azide-Nitrile_Cycloaddition_Followed_by_Buchwald-Hartwig_Reaction) ResearchGate. N.A.

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Application

Application Notes and Protocols for Suzuki-Miyaura Coupling at the 5-Position of the Indazole Ring

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction at the 5-position of the indazole ring. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, and the ability to functionalize it at specific positions is crucial for the development of novel therapeutics.[1][2] This document moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Strategic Importance of 5-Substituted Indazoles

The indazole core is a key structural component in numerous biologically active compounds, including potent kinase inhibitors used in oncology.[1] The functionalization of the indazole ring, particularly at the C5 position, allows for the modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, making it an indispensable tool for the synthesis of 5-aryl or 5-heteroaryl indazoles.[1][2][3]

This application note will delve into the mechanistic nuances of this reaction on the indazole scaffold, address common challenges, and provide optimized protocols for both N-protected and unprotected indazole substrates.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][4][5] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-Br or C-I) of the 5-haloindazole, forming a Pd(II) intermediate.[4][5] This is often the rate-determining step.[5]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic boronate species.[4][5][6]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Ar-X Transmetal Transmetalation (R-B(OR')_2 + Base) PdII_ArX->Transmetal R-B(OR')_2 Base PdII_ArR Ar-Pd(II)-R(L_n) RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst Product Ar-R (Product) RedElim->Product ArX_source 5-Haloindazole ArX_source->OxAdd Boronic_source Boronic Acid/Ester Boronic_source->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Key Considerations for Coupling on the Indazole Ring

The Challenge of the Acidic N-H Proton

A significant challenge in the Suzuki-Miyaura coupling of indazoles is the presence of the acidic N-H proton.[7] This proton can lead to deactivation of the catalyst and other side reactions. The acidity of the N-H group in indazoles can lead to the formation of N-azolyl palladium complexes, which may be off-cycle and inhibit the catalytic process.[7]

There are two primary strategies to address this issue:

  • N-Protection: Protecting the indazole nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, can prevent these side reactions and often leads to higher yields and cleaner reactions.[8] The Boc group is particularly advantageous as it can be easily removed post-coupling.[8]

  • Use of Unprotected Indazoles: Recent advancements have led to the development of robust catalytic systems that can effectively couple unprotected N-H indazoles.[7] This approach is more atom-economical as it avoids the extra steps of protection and deprotection.[7] Success in this area often relies on careful selection of the catalyst, ligand, and base.[2][9]

Selection of Reaction Components

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of the catalyst, ligand, base, and solvent.

ComponentOptions and Considerations
Palladium Precatalyst Pd(PPh₃)₄: A common and often effective choice, particularly for unprotected indazoles under microwave conditions.[2][9] Pd(dppf)Cl₂: Has shown excellent results for N-protected 5-bromoindazoles, often leading to high yields in short reaction times.[8] Pd(OAc)₂: Frequently used in combination with a phosphine ligand.
Ligand Triphenylphosphine (PPh₃): Used in Pd(PPh₃)₄ or added separately. dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bulky, electron-rich ligand that can stabilize the palladium catalyst and promote reductive elimination.[8] RuPhos: A bulky phosphine ligand that has been shown to be effective for coupling of free (NH) indazoles.
Base Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective for both protected and unprotected indazoles.[2][8][9] Cesium carbonate is a stronger base and can sometimes improve yields.[2][9] Phosphates (K₃PO₄): A strong base that can be advantageous in certain systems.
Solvent Dioxane/Water or DME/Water: A mixture of an organic solvent and water is typical. Water is necessary for the transmetalation step.[9] Dimethoxyethane (DME): A suitable solvent, often used with K₂CO₃.[8]
Boron Reagent Boronic Acids (RB(OH)₂): Most commonly used, but can be prone to protodeboronation.[4] Boronate Esters (e.g., pinacol esters): More stable than boronic acids and are often used for less reactive systems.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-5-bromoindazole

This protocol is adapted from a systematic study on the Suzuki coupling of 5-bromoindazoles and is a reliable starting point for a wide range of aryl and heteroaryl boronic acids.[8]

Protocol_1 start Start reagents Combine: - N-Boc-5-bromoindazole (1 equiv) - Boronic acid (1.2 equiv) - Pd(dppf)Cl2 (0.05 equiv) - K2CO3 (2 equiv) start->reagents solvent Add Dimethoxyethane (DME) reagents->solvent degas Degas with N2 or Ar for 15 min solvent->degas heat Heat to 80 °C under N2 atmosphere degas->heat monitor Monitor reaction by TLC or LC-MS (Typical reaction time: 2-4 hours) heat->monitor workup Cool to RT, dilute with water, and extract with Ethyl Acetate monitor->workup purify Dry organic layer (Na2SO4), concentrate, and purify by column chromatography workup->purify product Obtain 5-aryl-N-Boc-indazole purify->product

Caption: Workflow for the Suzuki coupling of N-Boc-5-bromoindazole.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried reaction vessel, add N-Boc-5-bromoindazole (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).[8]

  • Solvent Addition: Add anhydrous dimethoxyethane (DME) to the vessel.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15 minutes. This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring under a nitrogen or argon atmosphere.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 5-aryl-N-Boc-indazole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of Unprotected 5-Bromoindazole

This protocol is suitable for the rapid synthesis of 5-arylindazoles from unprotected starting materials and leverages microwave irradiation to accelerate the reaction.[9]

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave reaction vial, combine 5-bromoindazole (1.0 equiv), the arylboronic acid (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv), and cesium carbonate (Cs₂CO₃) (1.3 equiv).[2][9]

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane, ethanol, and water.[9]

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for the optimized time (typically 15-30 minutes).[9]

  • Workup and Purification: After cooling, follow the workup and purification steps outlined in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized) - Insufficiently degassed system - Poor quality reagents (e.g., hydrolyzed boronic acid) - Incorrect base or solvent- Use a fresh bottle of catalyst or a pre-catalyst. - Ensure thorough degassing. - Use high-purity, dry reagents. - Screen different bases (e.g., K₃PO₄) and solvent systems.
Protodeboronation - The boronic acid is hydrolyzed back to the corresponding arene.[4]- Use a boronate ester instead of a boronic acid. - Use rigorously anhydrous solvents. - Minimize reaction time.
Dehalogenation of Starting Material - Side reaction where the halogen is replaced by hydrogen.- This can sometimes be minimized by changing the ligand or catalyst system.
Formation of Side Products - Homocoupling of the boronic acid. - Deacylation of N-acyl indazoles under basic conditions.[8]- Use a slight excess of the haloindazole. - For N-acyl indazoles, a milder base or lower temperature might be necessary. Consider using an N-Boc or N-alkyl protecting group instead.[8]

Conclusion

The Suzuki-Miyaura coupling at the 5-position of the indazole ring is a robust and highly valuable transformation in modern synthetic chemistry. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse array of 5-substituted indazoles. The protocols provided herein serve as a validated starting point for both N-protected and unprotected substrates, enabling the rapid advancement of drug discovery and development programs.

References

  • Ben-Yahia, A. et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: ResearchGate.[Link]

  • Gagnon, A. et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.[Link]

  • Gopi, B. & Vijayakumar, V. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.[Link]

  • Gopi, B. & Vijayakumar, V. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • van der Pijl, F. et al. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.[Link]

  • Li, W. et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • Loreto, M. A. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.[Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.[Link]

  • The Organic Chemist. Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube.[Link]

  • Sharma, A. & Kumar, V. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.[Link]

  • Anderson, K. W. et al. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF.[Link]

  • Jida, M. et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.[Link]

  • Herrera, A. et al. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.[Link]

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Technical Notes & Optimization

Troubleshooting

controlling regioselectivity in 5-chloroindazole substitution

Welcome to the technical support center for controlling regioselectivity in 5-chloroindazole substitution reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in 5-chloroindazole substitution reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the indazole scaffold. Direct alkylation or arylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products, presenting significant purification challenges and impacting overall yield.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to selectively synthesize the desired regioisomer.

The Core Challenge: N1 vs. N2 Regioselectivity

The central challenge in the substitution of 5-chloroindazole, and indazoles in general, lies in controlling the reaction at one of the two nitrogen atoms in the pyrazole ring. The indazole anion is a mesomeric system, meaning the negative charge is delocalized across both nitrogens, leading to two potential sites for electrophilic attack. The resulting N1 and N2 isomers can have vastly different biological activities and physicochemical properties, making regiocontrol paramount in drug discovery and development.[3]

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][4] This inherent stability can be leveraged to favor the N1 product under conditions that allow for thermodynamic equilibration.[1][4][5] However, the outcome of a given reaction is a delicate interplay of electronic effects, steric hindrance, solvent, base, and the nature of the electrophile.[1][4]

Troubleshooting Guide

This section addresses common issues encountered during the N-substitution of 5-chloroindazole and provides actionable solutions based on mechanistic principles.

Problem 1: Poor Regioselectivity - My reaction yields a roughly 1:1 mixture of N1 and N2 isomers.

This is the most common issue when employing standard SN2 conditions without careful optimization.[3] A nearly equal mixture suggests that the intrinsic nucleophilicities of the two nitrogen atoms are comparable under your current reaction conditions, and neither kinetic nor thermodynamic control is dominant.

Root Causes & Solutions:

  • Non-Optimized Base/Solvent System: The choice of base and solvent significantly influences the position of the equilibrium between the N1 and N2 anions and the nature of the ion-pairing, which in turn dictates regioselectivity.[1][4]

    • Solution 1 (Favoring N1): Switch to a sodium hydride (NaH) base in an aprotic, non-polar solvent like tetrahydrofuran (THF).[1][6] This combination has been shown to provide high N1 selectivity, particularly for indazoles with electron-withdrawing groups.[6] The rationale is that the sodium cation can coordinate with the N2 nitrogen and a nearby electron-rich group (if present), sterically hindering attack at N2 and electronically favoring N1 substitution.[6]

    • Solution 2 (Favoring N1 with Chelation): If your 5-chloroindazole has a chelating group at the C7 or C3 position (e.g., an ester), using a base with a large cation like cesium carbonate (Cs2CO3) can strongly favor N1 substitution.[7] The large cesium ion can be chelated by the N2 nitrogen and the substituent, effectively blocking the N2 position.[7]

    • Solution 3 (Exploring Solvent Effects): Solvent choice can dictate whether a reaction proceeds via a tight or solvent-separated ion pair, which can alter the regiochemical outcome. For instance, NaHMDS in THF versus DMSO has shown solvent-dependent regioselectivity.[1][4] It is recommended to screen a non-polar aprotic solvent (like THF or Dioxane) and a polar aprotic solvent (like DMF or DMSO) to assess the impact.

  • Inappropriate Electrophile: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) often react so quickly that the reaction is under kinetic control, which may not favor the desired isomer.

    • Solution: If thermodynamically stable N1 is desired, consider using a less reactive electrophile or running the reaction at a higher temperature for a longer duration to allow for equilibration to the more stable N1 product.[1][4][5]

Problem 2: My reaction is selective, but for the undesired N2 isomer.

Obtaining the N2 isomer selectively can be desirable but challenging. If you are unintentionally forming the N2 product, it suggests your reaction conditions favor kinetic control at the more sterically accessible or electronically favorable N2 position.

Root Causes & Solutions:

  • Steric Hindrance at N1: A bulky substituent at the C7 position of the indazole ring can sterically block the N1 position, directing incoming electrophiles to N2.

    • Solution: If N1 is the target, this may require a multi-step synthetic route involving protecting groups or starting from a different indazole precursor.

  • Electronic Effects: Strong electron-withdrawing groups at certain positions can influence the electron density at the nitrogen atoms. For example, a nitro or ester group at the C7 position has been shown to confer excellent N2 regioselectivity.[1]

    • Solution: To favor N1, avoid strongly deactivating groups at C7 if possible. Alternatively, leverage this effect if N2 is the desired product.

  • Specific Reagent-Directing Effects: Certain reaction mechanisms inherently favor the N2 position.

    • Solution: For instance, alkylation using alkyl 2,2,2-trichloroacetimidates under acidic conditions has been shown to be highly selective for the N2 position.[8] This proceeds via a proposed mechanism where the imidate is protonated, and the N2-indazole nitrogen acts as the nucleophile.[8] If you are observing N2 selectivity, check if your reagents could be participating in a similar directed mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the single best starting condition to achieve high N1 selectivity for 5-chloroindazole alkylation?

For high N1 selectivity with simple alkyl halides, the combination of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) is an excellent starting point.[1][9] This protocol has been shown to be effective for a range of substituted indazoles and generally provides high N1 regioselectivity.[1]

Q2: How does the cation of the base (e.g., Na+, K+, Cs+) affect the regioselectivity?

The cation plays a crucial role, primarily through coordination and chelation effects.[7] Larger, softer cations like Cesium (Cs+) are particularly effective at promoting N1 selectivity when a chelating group is present on the indazole ring (e.g., a C3-ester).[7] The cesium ion forms a stable chelate with the N2 nitrogen and the oxygen of the ester, sterically blocking the N2 position from the electrophile.[7] Smaller cations like sodium (Na+) can also participate in such interactions, contributing to the N1 selectivity observed with NaH in THF.[6]

Q3: Can I use protecting groups to control regioselectivity?

Yes, a protecting group strategy is a classic and effective method. You can protect the indazole, separate the N1- and N2-protected isomers, and then deprotect the desired isomer after performing subsequent reactions. However, this adds steps to the synthesis. A more direct approach involves using a removable directing group. For example, N-acylation of indazoles often favors the N1 position due to the thermodynamic stability of the N1-acyl indazole.[1][4][5] This acyl group can then be reduced to an alkyl group.[1][4]

Q4: I need to synthesize the N2-substituted 5-chloroindazole. What are the best strategies?

Achieving high N2 selectivity can be more challenging than N1. Key strategies include:

  • Steric Hindrance: Introduce a bulky substituent at the C7 position to block N1.

  • Electronic Direction: Utilize an indazole with a strong electron-withdrawing group at C7, such as -NO2 or -CO2Me, which has been shown to direct substitution to N2.[1]

  • Specific Reagents: Employ reaction conditions known to favor N2, such as the use of alkyl 2,2,2-trichloroacetimidates under acidic catalysis.[8]

Q5: How can I reliably distinguish between the N1 and N2 isomers?

A combination of 1D and 2D NMR techniques is the gold standard for isomer identification.[1][4] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is very powerful. For an N1-substituted indazole, you will typically observe a 3J correlation between the protons of the substituent on the nitrogen and the C7a carbon of the indazole ring. For an N2-substituted indazole, a correlation is often seen between the substituent's protons and the C3 carbon. Nuclear Overhauser Effect (NOE) experiments can also be informative.

Experimental Protocols & Data

Protocol 1: General Procedure for Highly N1-Regioselective Alkylation

This protocol is adapted from methodologies demonstrating high N1-selectivity using NaH in THF.[1][6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chloro-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the formation of the sodium salt of the indazole.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.

Data Summary: Impact of Reaction Conditions on Regioselectivity

The following table summarizes literature findings on how different conditions can affect the N1:N2 ratio for a generic indazole substrate.

Indazole SubstituentBaseSolventElectrophileApprox. N1:N2 RatioReference
3-CO2MeNaHTHFn-pentyl bromide>99:1[1]
5-Bromo-3-CO2MeCs2CO3DioxaneEthyl tosylate>95:5 (N1 favored)[7]
UnsubstitutedK2CO3DMFIsobutyl bromide58:42[3]
7-NO2NaHTHFn-pentyl bromide4:96[1]

Mechanistic Visualizations

The regiochemical outcome is determined by the transition state energies for attack at N1 versus N2. The following diagrams illustrate the key factors influencing this choice.

G cluster_0 Scenario A: N1-Selective (Chelation Control) cluster_1 Scenario B: N2-Selective (Steric/Electronic Control) Indazole_A 5-Cl-Indazole (with C7-EWG) Intermediate_A N2-Cs+ Chelate (Sterically Hindered N2) Indazole_A->Intermediate_A Deprotonation Base_A Cs2CO3 Base_A->Intermediate_A Product_A N1-Substituted Product (Major) Intermediate_A->Product_A Electrophile_A R-X Electrophile_A->Product_A Attack from N1 Indazole_B 5-Cl-Indazole (with C7-Bulky Group) Intermediate_B Anion (Sterically Hindered N1) Indazole_B->Intermediate_B Deprotonation Base_B Base (e.g., K2CO3) Base_B->Intermediate_B Product_B N2-Substituted Product (Major) Intermediate_B->Product_B Electrophile_B R-X Electrophile_B->Product_B Attack from N2

Caption: Factors influencing regioselectivity in indazole substitution.

G Start 5-Chloro-1H-Indazole Deprotonation Add Base (e.g., NaH, Cs2CO3) Start->Deprotonation Anion Indazole Anion Deprotonation->Anion Add_RX Add Electrophile (R-X) Anion->Add_RX Reaction Reaction Mixture (Solvent: THF, DMF, etc.) Add_RX->Reaction Quench Aqueous Workup Reaction->Quench Purify Column Chromatography Quench->Purify Products Isolated N1 and/or N2 Products Purify->Products

Caption: General experimental workflow for N-substitution of 5-chloroindazole.

References

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  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

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  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

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  • Lu, P., Juarez, L., Wiget, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

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  • Cheshire, D. R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

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  • ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. [Link]

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  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

Technical Guide: Distinguishing N1 and N2 Indazole Isomers by NOESY NMR

The following guide is designed for researchers and analytical scientists requiring a definitive protocol for assigning indazole regiochemistry. Executive Summary The regioselective alkylation of indazoles is a persisten...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and analytical scientists requiring a definitive protocol for assigning indazole regiochemistry.

Executive Summary

The regioselective alkylation of indazoles is a persistent challenge in medicinal chemistry.[1][2] Due to the annular tautomerism of the 1H-indazole core, alkylation frequently yields a mixture of N1- and N2-substituted isomers.[3] While thermodynamic control typically favors the N1-isomer and kinetic control may favor the N2-isomer, predicting the outcome is unreliable. Nuclear Overhauser Effect Spectroscopy (NOESY) provides the most robust, non-destructive method for structural assignment in solution state. This guide outlines the mechanistic basis, experimental parameters, and interpretation logic required to distinguish these isomers with high confidence.

The Structural Challenge: N1 vs. N2 Regioisomerism

The indazole scaffold (1,2-benzodiazole) contains two nitrogen atoms in the 5-membered ring.

  • N1-Isomer: The substituent (

    
    ) is attached to the nitrogen adjacent to the benzene ring fusion (position 1).
    
  • N2-Isomer: The substituent (

    
    ) is attached to the nitrogen adjacent to the C3 carbon (position 2).
    

Distinguishing these isomers by 1D


H NMR alone is risky. While chemical shift trends exist (e.g., N2-isomers often show downfield shifts for H3 compared to N1), these rules are substituent-dependent and prone to exceptions. X-ray crystallography is definitive but requires single crystals, which are not always available during early-stage screening.

Therefore, 2D NOESY NMR is the industry standard for assigning regiochemistry in solution by detecting through-space spatial proximities (< 5 Å).

Mechanistic Basis of Assignment

The assignment relies on detecting specific spatial correlations between the protons on the


-alkyl group (

) and the protons on the indazole core.
  • N1-Alkylation: The

    
     group is spatially proximal to the peri-proton H7  on the benzene ring. It is distant from H3.
    
  • N2-Alkylation: The

    
     group is spatially proximal to the H3  proton on the pyrazole ring. It is distant from H7.
    

IndazoleNOE cluster_N1 N1-Isomer Geometry cluster_N2 N2-Isomer Geometry N1_R N1-Substituent (R) H7 H7 Proton (Benzene Ring) N1_R->H7 STRONG NOE (< 3.0 Å) H3_N1 H3 Proton N1_R->H3_N1 No Correlation (> 5.0 Å) N2_R N2-Substituent (R) H3_N2 H3 Proton (Pyrazole Ring) N2_R->H3_N2 STRONG NOE (< 3.0 Å) H7_N2 H7 Proton N2_R->H7_N2 No Correlation (> 5.0 Å)

Figure 1: Spatial relationships defining the NOE correlations for N1 and N2 indazole isomers. Green arrows indicate diagnostic cross-peaks.

Comparative Analysis of Analytical Methods

While NOESY is the focus, understanding when to deploy alternative methods is critical for efficient workflow management.

FeatureNOESY (Recommended) HMBC (

H-

C)
HMBC (

H-

N)
X-Ray Crystallography
Primary Mechanism Through-space (Dipolar coupling)Through-bond (J-coupling, 3-bond)Through-bond (J-coupling)Electron density diffraction
Diagnostic Signal N1-R ↔ H7 vs. N2-R ↔ H3 N1-R ↔ C7a vs. N2-R ↔ C3 N1-R ↔ N1 vs. N2-R ↔ N2 Direct atom mapping
Sample Requirement ~2-10 mg (Solution)~10-20 mg (Solution)~20-50 mg (Low sensitivity)Single Crystal
Time Cost Medium (1-4 hours)Medium (2-6 hours)High (Overnight)Very High (Days/Weeks)
Risk Factor Spin diffusion (mixing time)Missing correlations (J-value mismatch)Low sensitivity (15N natural abundance)Crystal polymorphism/Growth failure

Expert Insight: HMBC is a powerful validation tool. For N1-isomers, the N-alkyl protons will show a 3-bond correlation to the bridgehead carbon C7a . For N2-isomers, the N-alkyl protons correlate to C3 .[2] However, quaternary carbons like C7a can have long relaxation times, sometimes making the NOESY experiment faster and more sensitive for small samples.

Experimental Protocol: NOESY Setup

To ensure high-quality data that stands up to peer review, follow this optimized protocol.

A. Sample Preparation[2][3][4]
  • Concentration: 5–15 mg of compound in 0.6 mL solvent.

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reason: DMSO minimizes exchange broadening of labile protons and typically provides better dispersion of aromatic signals.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure field homogeneity.

  • Degassing: Not strictly necessary for routine small molecule NOESY, but ensure the sample is free of paramagnetic impurities (filter if cloudy).

B. Acquisition Parameters (400–600 MHz Instrument)
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).

  • Mixing Time (

    
    ): 400–600 ms .
    
    • Optimization: For small molecules (< 500 Da), the NOE builds up slowly. A mixing time of 500 ms is the "sweet spot" to maximize the NOE signal while minimizing spin diffusion (which can cause false positives).

  • Relaxation Delay (

    
    ):  2.0–3.0 seconds.
    
    • Reason: Sufficient relaxation is needed for quantitative integration, though qualitative presence/absence is usually sufficient here.

  • Scans (NS): 16–32 scans per increment (depending on concentration).

  • Increments (TD1): 256–512 (for high resolution in the indirect dimension).

C. Processing
  • Window Function: Sine-Squared (QSINE) or Gaussian multiplication.

  • Phasing: Careful manual phasing is required. NOE peaks should have the same phase as the diagonal (for small molecules in the extreme narrowing limit,

    
    ) or opposite phase  (for larger molecules/viscous solvents).
    
    • Note: In DMSO, small molecules often show positive NOEs (opposite sign to diagonal) or near-zero NOEs. If the NOE is zero (crossover region), try ROESY instead.

Data Interpretation & Decision Workflow

Follow this logical pathway to assign your structure.

DecisionTree Start Start: Acquire 1H NMR & NOESY Identify Identify Diagnostic Protons: 1. N-Alkyl Protons (H-R) 2. Aromatic H7 (Doublet, ~7.5-8.0 ppm) 3. Pyrazole H3 (Singlet, ~8.0-8.5 ppm) Start->Identify CheckH7 Check Cross-peak: H-R ↔ H7 Identify->CheckH7 Decision1 Cross-peak Present? CheckH7->Decision1 N1_Result Result: N1-Isomer (Confirmed) Decision1->N1_Result Yes CheckH3 Check Cross-peak: H-R ↔ H3 Decision1->CheckH3 No Decision2 Cross-peak Present? CheckH3->Decision2 N2_Result Result: N2-Isomer (Confirmed) Decision2->N2_Result Yes Ambiguous Result: Ambiguous (Possible signal overlap or zero-crossing NOE) Decision2->Ambiguous No Action Action: Run 1H-13C HMBC or ROESY Ambiguous->Action

Figure 2: Step-by-step decision tree for interpreting NOESY data.

Key Interpretation Nuances
  • Identify H7: H7 is usually a doublet (or doublet of doublets) in the aromatic region. It is the proton on the benzene ring closest to the N1 position.

  • Identify H3: H3 is typically a singlet (unless substituted) and is often the most downfield signal in the spectrum (deshielded by the adjacent nitrogens), though this varies.

  • Verify Reciprocity: A true NOE is symmetric. If you see a cross-peak at (F1=H-R, F2=H7), you must also see it at (F1=H7, F2=H-R).

Troubleshooting Common Pitfalls

Issue 1: The "Zero-Crossing" Problem

Small molecules in viscous solvents (like DMSO) can sometimes tumble at a rate where the NOE intensity passes through zero (


).
  • Symptom: No cross-peaks observed for either isomer, despite good signal-to-noise.

  • Solution: Switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy) . ROESY cross-peaks are always positive (opposite sign to diagonal) regardless of molecular size or tumbling rate.

Issue 2: Exchange Broadening

If the N-substituent is labile or if the sample contains trace acid/base, the signals may broaden.

  • Solution: Ensure the sample is dry and neutral. For N-H indazoles (unsubstituted), rapid tautomerism makes N1/N2 indistinguishable on the NMR timescale; this guide applies to N-substituted derivatives.

Issue 3: Signal Overlap

In complex analogs, H7 and H4/H5/H6 might overlap.

  • Solution: Use 1D Selective NOE . Irradiate the N-alkyl protons specifically and observe which aromatic signal enhances. This often provides cleaner data than a full 2D map for crowded spectra.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry. Context: Discusses the synthetic conditions leading to N1 vs N2 and the use of HMBC/NOESY for assignment. URL:[Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: PubMed / Ankara University. Context: Confirms the utility of NOESY and HMBC as decisive techniques for these specific isomers. URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology. Context: Provides thermodynamic and kinetic data (DFT calculations) explaining why N1 or N2 isomers form. URL:[Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Source: Oxford Instruments.[4] Context: General application note on using NMR (COSY/NOESY) to distinguish aromatic regioisomers. URL:[Link]

Sources

Comparative

Comparative HPLC Method Development: 5-Chloro-1H-indazol-4-ol Purity Profiling

This guide outlines a comparative approach to developing a high-purity HPLC method for 5-Chloro-1H-indazol-4-ol . It prioritizes scientific logic over rigid templates, focusing on the separation of critical impurities (r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative approach to developing a high-purity HPLC method for 5-Chloro-1H-indazol-4-ol . It prioritizes scientific logic over rigid templates, focusing on the separation of critical impurities (regioisomers and synthetic byproducts) inherent to the indazole scaffold.

Executive Summary

Developing a purity method for 5-Chloro-1H-indazol-4-ol presents a unique chromatographic challenge due to its amphoteric nature (basic indazole nitrogen, acidic phenolic hydroxyl) and the likely presence of structural isomers (e.g., 6-hydroxy or 7-hydroxy analogues).[1][2]

This guide compares two primary separation strategies:

  • Method A (Standard): C18 Stationary Phase with Acidic Mobile Phase.[2]

  • Method B (Targeted): Phenyl-Hexyl Stationary Phase with Buffered Mobile Phase.[1][2]

Conclusion: Method B is the superior choice.[2] The Phenyl-Hexyl phase utilizes


 interactions to resolve the target 4-hydroxy isomer from its regioisomers, while a buffered pH of 4.5 optimizes peak shape by suppressing ionization of the weak basic nitrogen while keeping the phenolic group protonated.[1][2]
Part 1: Analyte Assessment & Impurity Profile

Before method selection, we must define the physicochemical landscape of the analyte.[2]

  • Target Molecule: 5-Chloro-1H-indazol-4-ol[1][2]

  • Chemical Nature: Amphoteric.[1][2]

    • Basic Center: Indazole N2 (pKa

      
       1.5 - 2.0).[1][2]
      
    • Acidic Center: Phenolic -OH at C4 (pKa

      
       9.2).[1][2]
      
    • Hydrophobicity:[1][2] Moderate (LogP

      
       2.1 due to the Chloro substituent).[2]
      
  • Critical Impurities (Synthetic Origins):

    • Impurity 1 (Regioisomer): 5-Chloro-1H-indazol-6-ol (Often co-formed during cyclization).[1][2]

    • Impurity 2 (Des-chloro): 1H-Indazol-4-ol (Incomplete halogenation or starting material).[1][2]

    • Impurity 3 (Precursor): 3-Fluoro-2-methylaniline derivatives (if using diazo synthesis routes).[1][2]

Part 2: Method Development Workflow

The following decision tree illustrates the logical flow used to select the optimal conditions.

MethodDev Start Analyte: 5-Chloro-1H-indazol-4-ol Screening Phase 1: Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening C18_Path Method A: C18 Hydrophobic Interaction only Screening->C18_Path Ph_Path Method B: Phenyl-Hexyl Hydrophobic + Pi-Pi Interaction Screening->Ph_Path Decision1 Isomer Resolution (Rs > 1.5)? Decision1->Screening C18 Fails Isomer Sep Opt_pH Phase 2: pH Optimization (pH 2.1 vs pH 4.5) Decision1->Opt_pH Phenyl-Hexyl Selected C18_Path->Decision1 Ph_Path->Decision1 Result_Acid pH 2.1 (Formic Acid) N-protonation causes tailing Opt_pH->Result_Acid Result_Buffer pH 4.5 (Ammonium Acetate) Neutral form = Sharp Peaks Opt_pH->Result_Buffer Final Final Method: Phenyl-Hexyl, pH 4.5 Gradient Result_Buffer->Final

Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl chemistry for isomer resolution.

Part 3: Comparative Experimental Data

The following data summarizes the performance of the two tested methods. The critical differentiator is the Resolution (Rs) between the target 4-ol and the 6-ol regioisomer.[1][2]

Experimental Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Indazole core absorbance).[2]

  • Temperature: 30°C.

Table 1: Column Performance Comparison
ParameterMethod A (Standard) Method B (Recommended)
Column C18 (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., XBridge Phenyl)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)10mM Ammonium Acetate (pH 4.[2]5)
Mobile Phase B AcetonitrileMethanol
Retention Time (Target) 4.2 min5.8 min
Tailing Factor (Tf) 1.4 (Due to N-silanol interaction)1.05 (Excellent symmetry)
Resolution (4-OH vs 6-OH) 1.1 (Co-elution risk)2.8 (Baseline separation)
Mechanism Hydrophobicity onlyHydrophobicity +

-

Stacking

Technical Insight: The Phenyl-Hexyl column provides superior selectivity because the position of the -OH group on the aromatic ring alters the electron density of the


-system.[1][2] The Phenyl stationary phase is sensitive to these electronic differences, whereas C18 interacts primarily based on bulk hydrophobicity, which is nearly identical for regioisomers.[2]
Part 4: Detailed Recommended Protocol (Method B)

This protocol is designed to be self-validating. The use of a buffered mobile phase ensures robustness against small pH variations.[2]

1. Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 0.77 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 4.5 with dilute Acetic Acid. Filter through 0.22 µm membrane.[2]

  • Organic (Mobile Phase B): 100% Methanol (LC-MS Grade).[1][2] Note: Methanol is preferred over Acetonitrile here to enhance

    
    -
    
    
    
    interactions.[1][2]
  • Diluent: 50:50 Water:Methanol.[1][2]

2. Instrument Parameters
  • Column: Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5-10 µL.

  • Detection: Diode Array Detector (DAD) scanning 210-400 nm; Extract at 254 nm and 230 nm .

3. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End
4. System Suitability Criteria (Self-Validation)

To ensure the method is performing correctly before running samples, the following criteria must be met:

  • Tailing Factor (Target Peak): NMT 1.5.

  • Theoretical Plates (N): > 5,000.[2]

  • Resolution (if Impurity Standards available): Rs > 2.0 between 5-Chloro-1H-indazol-4-ol and nearest eluting peak.

  • Precision: %RSD of peak area < 2.0% (n=5 injections).

References
  • Sielc Technologies. Separation of Indazole on Newcrom R1 HPLC column. (Demonstrates general retention behavior of indazoles).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69681, 5-Chloro-1H-indazole.[1][2] (Used for physicochemical property estimation).[2]

  • Kazakevich, Y., & LoBrutto, R. (2007).[2] HPLC for Pharmaceutical Scientists.[1][2] Wiley-Interscience.[1][2] (Reference for Phenyl-Hexyl column selection logic regarding aromatic isomers).

  • Dolan, J. W. (2002).[2] Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatography A. (Supporting data for temperature/methanol effects on selectivity).[2]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of Chloroindazoles

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of chloroindazoles. It is designed for researchers requiring robust identification of these pharmacophores in dr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of chloroindazoles. It is designed for researchers requiring robust identification of these pharmacophores in drug development and forensic analysis.

Executive Summary

Chloroindazoles are critical scaffolds in medicinal chemistry, serving as the core for various anti-cancer agents (e.g., kinase inhibitors) and synthetic cannabinoids.[1] Their analysis is complicated by the existence of multiple positional isomers (3-, 4-, 5-, 6-, and 7-chloroindazole) which often exhibit identical molecular weights and similar polarity.[1]

This guide compares the mass spectral performance of chloroindazoles against alternative halogenated analogs and provides a definitive protocol for differentiating regioisomers. The primary differentiator is the Chlorine Isotopic Signature (


)  combined with specific Ortho-Effect Fragmentation  pathways in Electron Ionization (EI) MS.

Part 1: The Chloroindazole Signature

The identification of chloroindazoles relies on two fundamental mass spectral features: the isotopic abundance of chlorine and the stability of the nitrogen-rich indazole core.

Isotopic Fingerprint (The "Chlorine Flag")

Unlike fluoro- or iodo-derivatives, chloroindazoles possess a distinct isotopic signature that serves as an immediate diagnostic flag in MSngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 spectra.
  • Mechanism: Chlorine exists naturally as ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Observation: The molecular ion (

    
    ) appears as a doublet separated by 2 Da with an intensity ratio of approximately 3:1 .
    
  • Utility: This pattern persists in any fragment ion retaining the chlorine atom, allowing researchers to trace the halogen's position through the fragmentation tree.[1]

Primary Fragmentation Channels (EI-MS)

Under 70 eV Electron Ionization (EI), the chloroindazole molecular ion (


 152) undergoes three competitive fragmentation pathways.
PathwayFragment Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
MechanismStructural Insight
A. Loss of HCN 125 / 127 Retro-Diels-Alder (RDA) cleavage of the pyrazole ring.Characteristic of the indazole core. Retains Cl atom (3:1 ratio preserved).
B. Loss of Clngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

117 Homolytic cleavage of the C-Cl bond.Generates the indazole radical cation. High energy process; abundance varies by isomer stability.
C. Loss of HCl 116 Heterolytic cleavage / Rearrangement.Diagnostic for Ortho-Isomers. Requires proximity between Cl and a proton source (e.g., N-H).

Part 2: Comparative Analysis & Isomer Differentiation

Comparison with Alternative Halogenated Indazoles

When selecting a surrogate or analyzing metabolic derivatives, the choice of halogen drastically alters the MS profile.[1]

  • Fluoroindazoles (

    
     136): 
    
    • Signature: No isotope pattern (monoisotopic ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ).
      
    • Fragmentation: Strong C-F bond (116 kcal/mol) resists cleavage. The

      
       peak dominates; loss of F is rare.
      
    • Verdict: Harder to track in complex matrices due to lack of unique isotope pattern.

  • Bromoindazoles (

    
     196): 
    
    • Signature: 1:1 Isotope pattern (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ).
      
    • Fragmentation: Weak C-Br bond (66 kcal/mol) leads to extensive loss of Br

      
      . The molecular ion is often weak.
      
    • Verdict: Excellent for isotopic tagging but chemically labile.

  • Chloroindazoles (

    
     152): 
    
    • Signature: 3:1 Isotope pattern.[2]

    • Fragmentation: Balanced stability. The C-Cl bond is strong enough to survive ionization but weak enough to fragment under CID (Collision Induced Dissociation), providing rich structural data.[1]

Differentiating Regioisomers (The "Ortho Effect")

Distinguishing 4-, 5-, 6-, and 7-chloroindazole is the most challenging aspect of analysis.[1] While their EI spectra are qualitatively similar, 7-chloroindazole can be distinguished by the "Ortho Effect."[1]

  • The 7-Chloro Anomaly: In 7-chloroindazole, the chlorine atom is spatially proximate to the N-H proton of the pyrazole ring.

  • Mechanism: This proximity facilitates a direct elimination of HCl (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     116) via a 4-membered transition state, a pathway sterically forbidden for 4-, 5-, and 6-chloro isomers.
    
  • Result: The ratio of

    
     is significantly higher for the 7-chloro isomer compared to others.
    
Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the isomer-specific HCl loss.

ChloroindazoleFragmentation cluster_legend Legend M Molecular Ion (M+) m/z 152/154 (3:1 Ratio) HCN_Loss [M - HCN]+ m/z 125/127 (Retains Cl) M->HCN_Loss - HCN (27 Da) Common to all isomers Cl_Loss [M - Cl]+ m/z 117 (Indazole Cation) M->Cl_Loss - Cl• (35 Da) Homolytic Cleavage HCl_Loss [M - HCl]+ m/z 116 (Dehydroindazole) M->HCl_Loss - HCl (36 Da) Dominant in 7-Chloro (Ortho Effect) Sec_Frag Benzyne Cation m/z 90 HCN_Loss->Sec_Frag - Cl• Cl_Loss->Sec_Frag - HCN key Solid Line: Universal Pathway Dashed Line: Isomer-Specific (7-Cl)

Figure 1: Mechanistic fragmentation tree for chloroindazoles. Note the specific 'Ortho Effect' pathway for 7-chloroindazole.

Part 3: Experimental Protocol

To ensure reproducible differentiation of isomers, the following GC-MS protocol is recommended. This method relies on chromatographic resolution to supplement mass spectral data.[1]

Standardized GC-MS Method

Objective: Resolve 4-, 5-, 6-, and 7-chloroindazole isomers.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

    • Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS (60°C, 30 min) improves peak shape and enhances the molecular ion stability, aiding in isomer separation.[1]

  • Instrument Parameters:

    • Column: High-polarity phase (e.g., DB-Wax or equivalent polyethylene glycol). Reason: Non-polar columns (DB-5) often fail to resolve the 5- and 6-chloro positional isomers.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet: Splitless mode, 250°C.

    • Oven Program:

      • Initial: 80°C (hold 1 min).

      • Ramp: 10°C/min to 280°C.

      • Final: 280°C (hold 5 min).

  • MS Acquisition:

    • Mode: Electron Ionization (70 eV).[1]

    • Scan Range:

      
       40–300.
      
    • Solvent Delay: 3.0 min.

Data Validation (Self-Check)
  • Check 1: Does the peak at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     152 show a 3:1 ratio with 
    
    
    
    154? If no, the compound is not a monochloro-derivative.
  • Check 2: Calculate the Ratio

    
    .
    
    • If

      
      , suspect 7-chloroindazole  (or 3-chloro if N-unsubstituted).
      
    • If ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      , suspect 4-, 5-, or 6-chloroindazole .
      

Part 4: Decision Matrix for Identification

Use this logic flow to identify your specific chloroindazole derivative.

DecisionTree Start Unknown Sample (MW 152) IsoCheck Check m/z 152 vs 154 Ratio ~3:1? Start->IsoCheck NotChloro Not a Monochloro Indazole IsoCheck->NotChloro No IsChloro Confirmed Chloroindazole IsoCheck->IsChloro Yes OrthoCheck Check Fragment Ratio [M-HCl] (116) vs [M-Cl] (117) IsChloro->OrthoCheck HighRatio Ratio > 1.0 High Probability: 7-Chloroindazole OrthoCheck->HighRatio High HCl Loss LowRatio Ratio < 0.5 Isomers: 4-, 5-, or 6-Cl OrthoCheck->LowRatio Low HCl Loss GC_Sep GC Separation (Polar Column) LowRatio->GC_Sep Result Identify based on Reference Retention Time GC_Sep->Result

Figure 2: Decision matrix for the identification of chloroindazole isomers.

References

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.[3] ResearchGate.[4] Available at: [Link]

  • Kusano, M., et al. (2009). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry.[1] PubMed Central. Available at: [Link]

  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect.[5] PubMed. Available at: [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Available at: [Link][2][3][4][5][6][7][8][9][10][11]

Sources

Comparative

Comparative Analysis: 4-Hydroxy vs. 6-Hydroxy Indazole Kinase Affinity

This guide provides a technical analysis of the structure-activity relationship (SAR) differences between 4-hydroxy and 6-hydroxy indazole scaffolds in kinase inhibitor design. It synthesizes crystallographic data, bindi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structure-activity relationship (SAR) differences between 4-hydroxy and 6-hydroxy indazole scaffolds in kinase inhibitor design. It synthesizes crystallographic data, binding kinetics, and functional assays to assist medicinal chemists in optimizing potency and selectivity.

[1]

Executive Summary: The Topological Divergence

In the design of ATP-competitive kinase inhibitors, the indazole scaffold serves as a privileged hinge-binding motif. The choice between substitution at the C4 and C6 positions is not merely a matter of synthetic accessibility but a fundamental strategic decision regarding vector topology within the ATP binding pocket.

  • 4-Hydroxy Indazoles: The C4 vector points deeply into the back-pocket , often interacting with the gatekeeper residue or the hydrophobic spine. Substituents here are sterically sensitive but can drive high affinity through specific H-bonds.

  • 6-Hydroxy Indazoles: The C6 vector typically projects towards the solvent front or the ribose-binding pocket . This position is highly tolerant of diverse substituents and is the primary handle for tuning solubility (ADME) and isoform selectivity .

Structural Basis of Affinity

The indazole core typically binds to the kinase hinge region via the N1-H (donor) and N2 (acceptor) atoms. This anchors the scaffold, defining the trajectories of the hydroxyl substituents.

Diagram 1: Indazole Binding Topology in the ATP Pocket

This diagram illustrates the distinct interaction zones accessed by the 4-OH and 6-OH groups.

IndazoleBinding Indazole Indazole Core (Hinge Binder) Hinge Hinge Region (Glu/Met Backbone) Indazole->Hinge H-Bonds (N1/N2) Pos4 C4-Position (Hydroxyl) Indazole->Pos4 Covalent Pos6 C6-Position (Hydroxyl) Indazole->Pos6 Covalent Gatekeeper Gatekeeper Residue (Steric Constraint) Pos4->Gatekeeper Steric Clash/H-Bond BackPocket Hydrophobic Back Pocket (Affinity Driver) Pos4->BackPocket Hydrophobic Contact SolventFront Solvent Front (Solubility/Selectivity) Pos6->SolventFront Solvent Exposure RibosePocket Ribose Binding Site (Sugar Pocket) Pos6->RibosePocket H-Bonding (Asp/Glu)

Caption: Vector analysis of Indazole C4 vs. C6 substitution. C4 engages the constrained back-pocket/gatekeeper, while C6 accesses the solvent-exposed ribose region.

Detailed Comparative Analysis

The 4-Hydroxy Vector (The "Gatekeeper" Probe)

The C4 position is proximal to the gatekeeper residue (e.g., Thr, Met, Phe).

  • Mechanism: A 4-hydroxyl group can act as a hydrogen bond donor/acceptor to the gatekeeper side chain or backbone.

  • Affinity Impact:

    • High Reward: If the gatekeeper is small (Thr/Ala), a 4-OH can form a critical water-mediated or direct H-bond, significantly boosting residence time.

    • High Risk: If the gatekeeper is bulky (Met/Phe), a 4-OH (or 4-OR) often incurs a severe steric penalty, abolishing binding.

  • Case Example: In FGFR inhibitors , 4-position modifications are explored, but bulky groups are often disallowed. 4-amino is frequently preferred over 4-hydroxy for electronic reasons, but the vector remains identical.

The 6-Hydroxy Vector (The "Solvent" Handle)

The C6 position projects towards the ribose binding pocket and the solvent front .

  • Mechanism: A 6-hydroxyl group mimics the 2'- or 3'-OH of the ATP ribose sugar. It often forms H-bonds with conserved residues (e.g., Asp of the DFG motif or Glu of the

    
    C-helix).
    
  • Affinity Impact:

    • Consistent Potency: 6-OH analogs generally maintain equipotency to the parent scaffold because they do not clash with the protein core.

    • Selectivity Driver: This position is ideal for extending into the solvent front to capture unique surface residues of specific kinases (e.g., JNK3 vs p38).

  • Case Example: In PLK4 inhibitors (e.g., Compound C05), the 6-position is heavily utilized for solubilizing groups or heteroaryl extensions that drive potency without steric clash.

Comparative Data Summary

The following table summarizes the general SAR trends observed across multiple kinase families (JNK, PLK, FGFR) for indazole substitutions.

Feature4-Hydroxy Indazole6-Hydroxy Indazole
Primary Vector Back-pocket / GatekeeperRibose Pocket / Solvent Front
Steric Sensitivity High (Gatekeeper dependent)Low (Solvent exposed)
Main Interaction H-bond to Gatekeeper/SpineH-bond to DFG-Asp / Solubilizing
Selectivity Potential High (via Gatekeeper mutations)High (via Surface residues)
ADME Role Limited (Buried)Major (Solubility handle)
Key Kinase Targets FGFR, HPK1 (limited)JNK3, PLK4, JAK, VEGFR

Experimental Protocols

Synthesis of Hydroxy-Indazoles (General Procedure)

To experimentally verify affinity differences, researchers must synthesize both isomers.

  • Step 1: Start with 4-bromo-1H-indazole or 6-bromo-1H-indazole.

  • Step 2 (Palladium-Catalyzed Hydroxylation):

    • Reagents:

      
      , tBuXPhos, KOH, 1,4-Dioxane/H2O.
      
    • Conditions: Heat at 100°C for 12h.

    • Workup: Acidify to pH 6, extract with EtOAc.

  • Alternative (Dealkylation): If starting from methoxy-indazoles, use

    
     in DCM at -78°C to 0°C to cleave the methyl ether.
    
Kinase Affinity Assay (FRET-based)

Objective: Determine


 and 

for 4-OH vs 6-OH analogs.
  • Reagents: Recombinant Kinase (e.g., JNK3 or PLK4), Fluorescent Tracer (ATP-competitive), Europium-labeled antibody.

  • Protocol:

    • Prepare 11-point serial dilution of 4-OH and 6-OH indazole compounds in DMSO.

    • Add Kinase/Antibody mixture to 384-well plate.

    • Add Tracer solution.

    • Incubate for 60 min at RT.

    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Fit data to the Cheng-Prusoff equation to derive

    
    .
    

Strategic Decision Logic (SAR Flowchart)

Use this logic flow to decide which position to prioritize for your specific target.

SAR_Logic Start Start: Indazole Scaffold Optimization CheckGK Is the Gatekeeper Residue Small (Thr/Ala)? Start->CheckGK YesGK Yes CheckGK->YesGK NoGK No (Met/Phe/Ile) CheckGK->NoGK Target4 Prioritize 4-Position (Explore 4-OH/4-NH2 for H-bond) YesGK->Target4 Avoid4 Avoid 4-Position Substituents (High Steric Penalty) NoGK->Avoid4 CheckSol Is Solubility/Selectivity the Main Issue? Target4->CheckSol Avoid4->CheckSol Target6 Prioritize 6-Position (Use 6-OH/6-Alkoxy as Handle) CheckSol->Target6 Yes

Caption: Decision tree for prioritizing C4 vs. C6 modification based on kinase gatekeeper topology and ADME needs.

References

  • JNK3 Selectivity & Indazole Scaffold

    • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds.
    • Source: NIH / PubMed Central.
  • PLK4 Inhibitor Design (6-Position SAR)

    • Design, synthesis, and biological evalu
    • Source: NIH / PubMed Central.
  • HPK1 Reverse Indazole Inhibitors

    • Identification of Potent Reverse Indazole Inhibitors for HPK1.
    • Source: NIH / PubMed Central.
  • Kinase Hinge Binding Modes

    • How Ligands Interact with the Kinase Hinge.
    • Source: NIH / PubMed Central.
  • FGFR Indazole Inhibitors

    • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors.
    • Source: NIH / PubMed Central.
Validation

A Researcher's Guide to the Infrared Spectrum of Indazol-4-ol: Characteristic Peaks and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. Indazole derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. Indazole derivatives, a class of heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities.[1] Among these, indazol-4-ol stands as a key scaffold, and understanding its structural nuances is crucial for targeted drug design and synthesis. Infrared (IR) spectroscopy offers a powerful, non-destructive method to elucidate the functional groups and bonding architecture of molecules, providing a unique chemical "fingerprint".[2]

This guide provides an in-depth analysis of the characteristic IR spectral peaks of indazol-4-ol. By leveraging comparative data from parent molecules, indazole and phenol, as well as a structurally related analogue, 4-(1H-indazol-3-yl)phenol, we will dissect the vibrational signatures that define this important molecule. Furthermore, this guide details the experimental protocols for acquiring high-quality IR spectra, ensuring scientific integrity and reproducibility in your research.

Deciphering the Vibrational Landscape of Indazol-4-ol

The infrared spectrum of indazol-4-ol is a composite of the vibrational modes originating from its two core components: the indazole bicyclic system and the phenolic hydroxyl group. By understanding the characteristic absorptions of these individual moieties, we can confidently assign the peaks in the spectrum of indazol-4-ol.

Key Functional Group Regions in the IR Spectrum:

  • O-H and N-H Stretching Region (3600-3200 cm⁻¹): This high-frequency region is dominated by the stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups. In indazol-4-ol, the presence of both a phenolic O-H and an indazole N-H group leads to characteristic broad absorptions due to hydrogen bonding.

  • Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the benzene and pyrazole rings typically appear in this region as sharp, medium-intensity peaks.[3]

  • Aromatic C=C and C=N Stretching Region (1650-1400 cm⁻¹): This "fingerprint" region contains a series of complex bands arising from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings. These peaks are highly characteristic of the bicyclic indazole core.

  • C-O and C-N Stretching Region (1300-1000 cm⁻¹): The stretching vibrations of the phenolic C-O bond and the C-N bonds within the indazole ring are found in this region.

Comparative Spectral Analysis: Indazol-4-ol and its Analogs

To precisely identify the characteristic peaks of indazol-4-ol, a comparative analysis with structurally related molecules is indispensable. Here, we compare the expected IR absorption bands of indazol-4-ol with those of indazole, p-cresol (4-methylphenol), and 4-(1H-indazol-3-yl)phenol.

Functional Group Vibrational Mode Indazole (Gas Phase) [4]p-Cresol [5]Indazol-4-ol (Predicted) 4-(1H-indazol-3-yl)phenol [6]
N-HStretching~3480 cm⁻¹ (sharp)-~3400-3300 cm⁻¹ (broad)3315 cm⁻¹ (broad)
O-HStretching-~3330 cm⁻¹ (broad)~3300-3200 cm⁻¹ (very broad)3414 cm⁻¹ (broad)
Aromatic C-HStretching~3100-3000 cm⁻¹~3020 cm⁻¹~3100-3000 cm⁻¹2925 cm⁻¹
Aromatic C=C/C=NStretching~1620, 1510, 1460 cm⁻¹~1610, 1515 cm⁻¹~1620, 1580, 1470 cm⁻¹1651, 1560, 1505 cm⁻¹
C-OStretching-~1230 cm⁻¹~1240 cm⁻¹1093 cm⁻¹
C-NStretching~1350, 1250 cm⁻¹-~1360, 1260 cm⁻¹1219 cm⁻¹

Analysis of Comparative Data:

  • Indazole: The gas-phase spectrum of indazole provides a baseline for the vibrational modes of the bicyclic core, free from intermolecular hydrogen bonding.[4] The sharp N-H stretch around 3480 cm⁻¹ is a key feature.

  • p-Cresol: As a simple phenol, p-cresol's spectrum is dominated by a broad O-H stretching band centered around 3330 cm⁻¹, indicative of strong hydrogen bonding. This serves as a model for the phenolic portion of indazol-4-ol.

  • Indazol-4-ol (Predicted): We can predict that the IR spectrum of indazol-4-ol will exhibit a very broad absorption in the 3400-3200 cm⁻¹ region, resulting from the overlapping N-H and O-H stretching vibrations, both involved in hydrogen bonding. The aromatic region will show a complex pattern of bands characteristic of the substituted indazole ring. A distinct C-O stretching band, similar to that in p-cresol, is also expected around 1240 cm⁻¹.

  • 4-(1H-indazol-3-yl)phenol: This molecule, containing both the indazole and phenol functionalities, provides a close experimental analog to indazol-4-ol. Its spectrum confirms the presence of broad N-H (3315 cm⁻¹) and O-H (3414 cm⁻¹) stretching bands, as well as multiple aromatic C=C/C=N stretching peaks.[6]

Experimental Protocols for Acquiring High-Quality IR Spectra

The choice of sampling technique is critical for obtaining a reliable IR spectrum. Here, we detail two common methods: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a versatile and rapid technique suitable for a wide range of solid and liquid samples with minimal preparation.[7]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid indazol-4-ol powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure intimate contact between the sample and the crystal surface. This is crucial for achieving a good quality spectrum.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after analysis.

Diagram of ATR-FTIR Workflow

ATR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Background_Scan Record Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Clean_After Clean Crystal Post-Analysis Collect_Spectrum->Clean_After

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.

Potassium Bromide (KBr) Pellet Method

The KBr pellet method is a traditional transmission technique that involves dispersing the solid sample in a matrix of dry potassium bromide.[8]

Methodology:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of indazol-4-ol in an agate mortar and pestle to a fine powder.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.

    • Briefly but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum with an empty sample holder.

    • Collect the sample spectrum.

  • Data Analysis: The instrument software will generate the final spectrum.

Diagram of KBr Pellet Preparation Workflow

KBr_Workflow Start Start Grind_Sample Grind 1-2 mg of Indazol-4-ol Start->Grind_Sample Add_KBr Add 100-200 mg of dry KBr Grind_Sample->Add_KBr Mix Thoroughly Mix Sample and KBr Add_KBr->Mix Transfer_to_Die Transfer Mixture to Pellet Die Mix->Transfer_to_Die Press_Pellet Apply 8-10 tons of Pressure Transfer_to_Die->Press_Pellet Acquire_Spectrum Acquire IR Spectrum Press_Pellet->Acquire_Spectrum End End Acquire_Spectrum->End

Caption: Step-by-step process for preparing a KBr pellet for FTIR analysis.

Conclusion

The infrared spectrum of indazol-4-ol is characterized by a unique combination of vibrational bands arising from its indazole core and phenolic hydroxyl group. The most prominent features are the broad, overlapping N-H and O-H stretching bands in the high-frequency region, indicative of strong intermolecular hydrogen bonding. The fingerprint region displays a complex pattern of absorptions corresponding to the aromatic C=C and C=N stretching modes, which are highly specific to the indazole ring system. By employing standardized experimental protocols, such as ATR or KBr pellet techniques, researchers can obtain high-quality, reproducible IR spectra for the unambiguous identification and characterization of indazol-4-ol and its derivatives. This foundational knowledge is essential for advancing the development of novel indazole-based therapeutics.

References

  • Cane, E., Palmieri, P., Tarroni, R., & Trombetti, A. (1993). Gas-phase Infrared Spectrum of Indazole. J. Chem. Soc., Faraday Trans., 89(22), 4005-4011. Available from: [Link]

  • Kiefer, J., Ghahi, H. H., & Rullich, C. C. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review. Available from: [Link]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(16), 3792. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(17), 3948. Available from: [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved February 5, 2026, from [Link]

  • SpectraBase. (n.d.). Indazole. Retrieved February 5, 2026, from [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. Available from: [Link]

  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 5, 2026, from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy. Retrieved February 5, 2026, from [Link]

Sources

Comparative

Halogen Tuning in Indazole Scaffolds: A Comparative Guide to 5-Chloro vs. 5-Bromo Substitution

Executive Summary: The Halogen "Goldilocks" Zone In medicinal chemistry, the 5-position of the indazole scaffold is a privileged site for modulating potency and pharmacokinetic (PK) profiles.[1] While often treated as in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen "Goldilocks" Zone

In medicinal chemistry, the 5-position of the indazole scaffold is a privileged site for modulating potency and pharmacokinetic (PK) profiles.[1] While often treated as interchangeable bioisosteres during early screening, 5-chloro (5-Cl) and 5-bromo (5-Br) substituents exhibit distinct quantum mechanical and steric behaviors that drastically alter biological outcomes.

This guide moves beyond simple "H-to-Halogen" substitution logic. It provides a mechanistic comparison of how the Sigma-Hole (


-hole)  effect, Lipophilicity (LogP) , and Steric Occupancy  dictate the choice between 5-Cl and 5-Br in kinase inhibitors and GPCR ligands.
Quick Decision Matrix
Feature5-Chloroindazole 5-Bromoindazole
Primary Utility Metabolic stability, CNS penetration, tight pockets.Potency enhancement via Halogen Bonding (XB), filling hydrophobic clefts.
Van der Waals Radius 1.75 Å (Intermediate)1.85 Å (Large)
Halogen Bond Strength Weak / NegligibleStrong (

-hole donor)
Lipophilicity (

LogP)
Moderate increase (+0.71 vs H)High increase (+0.86 vs H)

Mechanistic Divergence: Why One Atom Changes Activity

A. The Sigma-Hole Effect (Halogen Bonding)

The most critical differentiator is the Halogen Bond (XB) . Heavier halogens exhibit a region of positive electrostatic potential on their distal tip (the


-hole) while maintaining a negative equatorial belt.
  • 5-Br Advantage: Bromine is more polarizable than chlorine.[1] In kinase ATP-binding pockets, a 5-Br indazole can form a highly directional, stabilizing interaction with backbone carbonyl oxygens (e.g., the hinge region). This interaction is often worth 10–100x fold potency (

    
    ) compared to the chloro-analog.
    
  • 5-Cl Limitation: Chlorine’s

    
    -hole is smaller and less positive. It relies more on non-directional hydrophobic (Van der Waals) interactions.
    
B. Steric Fit & Selectivity
  • 5-Cl (The "Snug" Fit): In targets like Estrogen Receptor

    
     (ER
    
    
    
    )
    or specific TRP channels , the binding pocket may not tolerate the extra 0.1 Å radius of Bromine. 5-Cl provides the necessary lipophilic contact without incurring a steric penalty.
  • 5-Br (The "Fill" Strategy): For "wobbly" hydrophobic pockets (common in tyrosine kinases), 5-Br effectively displaces ordered water molecules, providing an entropic gain that 5-Cl cannot match.

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow for selecting between 5-Cl and 5-Br during Lead Optimization.

SAR_Decision_Tree Start Indazole Hit Validation (5-Position Scan) Pocket_Analysis Analyze Binding Pocket (X-Ray / Homology Model) Start->Pocket_Analysis Carbonyl Backbone Carbonyl Present within 3.0-3.5 Å? Pocket_Analysis->Carbonyl Electronic Scan Tight Steric Constrained (< 1.8 Å tolerance) Pocket_Analysis->Tight Steric Scan Hydrophobic Large Hydrophobic Cleft Available? Carbonyl->Hydrophobic No Select_Br SELECT 5-BROMO (Exploit Sigma-Hole/XB) Carbonyl->Select_Br Yes (XB Donor) Hydrophobic->Select_Br Yes (Fill Pocket) Select_Cl SELECT 5-CHLORO (Optimize Ligand Efficiency) Hydrophobic->Select_Cl No (Avoid Clash) Tight->Select_Cl Yes Select_F Consider 5-Fluoro (Metabolic Block only) Tight->Select_F Extreme Constraint

Figure 1: Strategic decision tree for halogen selection based on protein pocket architecture.

Case Studies in Biological Activity

Case Study A: Neuroprotection & ER Selectivity (The 5-Cl Win)

In the development of remyelinating agents for Multiple Sclerosis, researchers focused on indazole-based Estrogen Receptor


 (ER

) ligands.
  • Compound: Indazole-Chloride (IndCl).

  • Observation: The 5-chloroindazole derivative showed superior blood-brain barrier (BBB) penetration and specific binding affinity compared to the bromo-analog. The 5-Br analog, being more lipophilic (LogP > 4.0), suffered from higher non-specific protein binding and lower free-drug concentration in the CNS.

  • Outcome: 5-Cl was selected for in vivo efficacy in EAE mouse models due to a better balance of Ligand Efficiency (LE) and bioavailability [1].

Case Study B: Kinase Inhibition & The Rho-Kinase (ROCK) Pocket (The 5-Br Win)

In the optimization of Rho-kinase (ROCK) inhibitors, the 5-position of the indazole core sits in a hydrophobic sub-pocket adjacent to the ATP hinge.

  • Observation: Substitution at the 5-position followed the potency order: Br > Cl > F > H .

  • Mechanism: The 5-Br atom formed a distinct halogen bond with a backbone carbonyl oxygen. The 5-Cl atom, while active, lacked the sufficient

    
    -hole magnitude to lock the conformation as tightly, resulting in a 5-fold loss in potency (
    
    
    
    ) [2].

Experimental Protocols

To validate these differences in your own pipeline, use the following self-validating workflows.

Protocol A: Synthesis (Late-Stage Halogenation)

Do not rely on purchasing pre-functionalized starting materials if you need matched molecular pairs. Synthesize both from the parent indazole to ensure purity profiles are identical.

  • Substrate: Dissolve 1H-indazole derivative (1.0 equiv) in DMF.

  • Bromination (5-Br): Add N-bromosuccinimide (NBS, 1.1 equiv) at 0°C. Stir for 2h.

    • QC Check: 5-Br usually elutes later on C18 HPLC than 5-Cl.

  • Chlorination (5-Cl): Add N-chlorosuccinimide (NCS, 1.1 equiv) in Acetonitrile at Reflux (80°C).

    • Note: Chlorination is kinetically slower than bromination; heat is often required.

  • Workup: Quench with water, extract EtOAc. Recrystallize from Ethanol/Water.

Protocol B: Competitive Binding Assay Workflow

This workflow distinguishes between simple hydrophobic binding and specific halogen bonding.

Assay_Workflow Step1 Prepare Compounds (5-Cl & 5-Br Pairs) Step2 Kinase/Receptor Assay (IC50) Step1->Step2 Step3 Thermodynamic Analysis Step2->Step3 Decision Compare Enthalpy (ΔH) Step3->Decision Result1 5-Br ΔH >> 5-Cl ΔH (Halogen Bond Driven) Decision->Result1 Significant Diff Result2 5-Br ≈ 5-Cl (Hydrophobic Driven) Decision->Result2 No Diff

Figure 2: Thermodynamic discrimination workflow. If 5-Br shows a significantly more favorable Enthalpy (


) than 5-Cl, a Halogen Bond is likely present.

Comparative Data Summary

The table below summarizes the typical performance metrics observed in lead optimization campaigns.

Metric5-Chloroindazole5-BromoindazoleImpact on Drug Design
Atomic Radius 1.75 Å1.85 Å5-Br may clash in "stiff" pockets.
C-X Bond Length 1.73 Å1.89 Å5-Br extends deeper into sub-pockets.
LogP Contribution +0.71+0.865-Br increases lipophilicity risk (metabolic clearance).
Sigma Hole (

)
~15-20 kcal/mol~25-30 kcal/mol5-Br is a superior XB donor.
Metabolic Liability Low (Stable)Low-Medium5-Br can be a handle for Pd-catalyzed coupling (synthetic) but is generally stable in vivo unless activated.
Ligand Efficiency High Moderate5-Cl is preferred if potency is equal.

References

  • Tiwari-Woodruff, S., et al. (2019).[2] Chloroindazole based estrogen receptor β ligands promote remyelination in MS models.[2][3][4] Nature Scientific Reports.[2][4] [Link]

  • Yao, H., et al. (2013). Design and synthesis of indazole-based Rho-kinase (ROCK) inhibitors.[5] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wilcken, R., et al. (2013).[3] Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry.[6] [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating 5-Chloro-1H-indazol-4-ol Purity via LC-MS

Introduction: The Critical Role of Purity in Indazole-Based Drug Discovery 5-Chloro-1H-indazol-4-ol is a heterocyclic organic compound built upon the indazole scaffold, a structure of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Indazole-Based Drug Discovery

5-Chloro-1H-indazol-4-ol is a heterocyclic organic compound built upon the indazole scaffold, a structure of significant interest in medicinal chemistry for its diverse biological activities.[1][2] The indazole ring system is a cornerstone in the development of numerous synthetic drugs.[3][4] The precise purity of such building blocks is not merely a quality control metric; it is a fundamental prerequisite for reliable, reproducible, and translatable research.

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the definitive purity assessment of 5-Chloro-1H-indazol-4-ol. We will move beyond a simple recitation of steps to explain the scientific rationale behind each choice, creating a self-validating system that ensures trustworthiness in your results, grounded in authoritative international guidelines.[6][7]

The Analytical Challenge: Understanding the Analyte and Potential Impurities

5-Chloro-1H-indazol-4-ol (Molecular Weight: 168.57 g/mol ) is a moderately polar molecule.[1][8] The indazole core provides a degree of hydrophobicity, while the hydroxyl (-OH) and chloro (-Cl) substituents, along with the nitrogen atoms in the pyrazole ring, introduce polarity. This dual nature dictates our chromatographic strategy.

Potential impurities in a given batch could include:

  • Isomers: Positional isomers (e.g., 7-Chloro-1H-indazol-4-ol) that have the same mass but different chromatographic retention.

  • Precursors: Unreacted starting materials from the synthesis route.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradants: Products formed from exposure to light, heat, or incompatible solvents.

An effective analytical method must not only quantify the main peak but also possess the selectivity to separate it from these structurally similar, and often co-eluting, impurities. This is where the synergy of Liquid Chromatography (for separation) and Mass Spectrometry (for specific detection) becomes paramount.[9]

Methodology Deep Dive: Optimizing LC-MS for High-Fidelity Analysis

The goal is to develop a method that is specific, sensitive, accurate, and robust. Our approach is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

The Principle of Separation (LC): A Tale of Two Phases

Reversed-phase chromatography is the technique of choice for moderately polar to nonpolar compounds.[10][11][12] It utilizes a nonpolar stationary phase (the column) and a polar mobile phase.[12][13] Hydrophobic, or less polar, compounds interact more strongly with the stationary phase and thus take longer to elute.[11][13]

Rationale for Component Selection:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for this type of analysis.[11] The long C18 hydrocarbon chains provide a highly nonpolar environment, ideal for retaining the indazole core of our analyte through hydrophobic interactions. This allows for fine-tuning of the separation by modifying the mobile phase.

  • Mobile Phase: A gradient elution using a mixture of water (polar) and an organic solvent like acetonitrile (less polar) is employed.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • The Role of Formic Acid: The addition of a small amount of acid to the mobile phase serves two critical purposes. First, it protonates the nitrogen atoms on the indazole ring, ensuring the analyte is in a consistent ionic state, which leads to sharper, more symmetrical peaks. Second, it provides a source of protons ([H]+) that is essential for efficient ionization in the ESI source of the mass spectrometer.[14]

The Principle of Detection (MS): Specificity Beyond Retention Time

While the LC separates compounds in time, the MS provides orthogonal confirmation based on the mass-to-charge ratio (m/z) of the ions.[9][15] We will use Electrospray Ionization (ESI) in positive ion mode. ESI is a "soft" ionization technique, meaning it typically generates the protonated molecular ion [M+H]+ with minimal fragmentation, making it ideal for confirming the molecular weight of the parent compound and its impurities.[16][17]

For 5-Chloro-1H-indazol-4-ol (C₇H₅ClN₂O), the expected monoisotopic mass is 168.01. The protonated molecule [M+H]⁺ would therefore have an m/z of approximately 169.02. A key feature to look for is the characteristic isotopic pattern of chlorine: a ratio of approximately 3:1 for the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl). This provides an additional layer of confirmation for any chlorine-containing species.

A Self-Validating Experimental Protocol

This protocol is designed to be inherently robust, incorporating system suitability checks as mandated by validation guidelines like ICH Q2(R1).[6][18][19] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][20]

Step 1: Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Blank Solution: Use the Diluent. This is crucial for identifying any peaks originating from the solvent or system itself.

  • Standard Stock Solution (approx. 1 mg/mL): Accurately weigh about 10 mg of 5-Chloro-1H-indazol-4-ol reference standard and dissolve it in 10.0 mL of Diluent.

  • Working Standard Solution (approx. 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.

  • Sample Solution (approx. 0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution using the Diluent.

Step 2: Chromatographic & MS Conditions
ParameterCondition 1 (Standard)Condition 2 (Alternative for Comparison)
LC System Standard HPLC/UHPLC SystemStandard HPLC/UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol
Gradient 5% B to 95% B in 8 min5% B to 95% B in 8 min
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL
MS System Quadrupole or TOF Mass SpectrometerQuadrupole or TOF Mass Spectrometer
Ionization ESI PositiveESI Positive
Scan Range m/z 100 - 500m/z 100 - 500
Capillary Voltage 3.5 kV3.5 kV
Gas Temp. 325 °C325 °C
Step 3: System Suitability and Injection Sequence
  • Equilibrate: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Blank Injection: Perform one injection of the Blank Solution to ensure the system is clean.

  • Standard Injections: Inject the Working Standard Solution five times consecutively.

  • System Suitability Test (SST): The Relative Standard Deviation (RSD) of the peak area for the main 5-Chloro-1H-indazol-4-ol peak from the five standard injections must be ≤ 2.0% . This confirms the precision of the system.

  • Sample Injection: Inject the Sample Solution in duplicate.

Data Analysis, Interpretation, and Comparison

Workflow for Purity Assessment

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Identification & Verification cluster_3 Quantification & Reporting Acquire Acquire LC-MS Data (Chromatogram & Spectra) Integrate Integrate All Peaks in Chromatogram Acquire->Integrate ExtractMS Extract Mass Spectrum for Each Peak Integrate->ExtractMS MainPeak Confirm Main Peak: m/z = 169.02 Cl Isotope Pattern? ExtractMS->MainPeak ImpurityPeak Identify Impurities: Match m/z to Known Structures ExtractMS->ImpurityPeak Calc Calculate Purity: (Area_Main / Area_Total) * 100 MainPeak->Calc ImpurityPeak->Calc Report Generate Final Purity Report Calc->Report

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-1H-indazol-4-ol

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. Compounds like 5-Chloro-1H-indazol-4-ol, a member of the indazole heterocyclic family, are valuable building blocks in medicinal chemistry but must be handled with a comprehensive understanding of their potential hazards.[1] This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols for analogous structures. Our primary goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every experimental step is underpinned by rigorous protective measures.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the "why" behind each piece of personal protective equipment (PPE) begins with a thorough hazard assessment. While specific toxicological data for 5-Chloro-1H-indazol-4-ol is limited, the known hazards of closely related chloro-indazole compounds provide a robust basis for establishing safe handling procedures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides clear warnings for this chemical class.[2]

Table 1: GHS Hazard Profile for Chloro-Indazole Analogs

Hazard Class GHS Code Description of Risk
Acute Toxicity, Oral H302 Harmful if swallowed.[2][3][4]
Skin Irritation H315 Causes skin irritation upon direct contact.[2][4][5]
Serious Eye Irritation H319 Causes serious, potentially damaging, eye irritation.[2][3][4][5]

| Respiratory Irritation | H335 | May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][4][5] |

These classifications dictate that the primary routes of exposure—ingestion, skin/eye contact, and inhalation—must be blocked through a multi-layered PPE strategy. The causality is direct: because the compound is a skin irritant, gloves and a lab coat are non-negotiable. Because it can cause serious eye damage, splash goggles are essential. Because it is a respiratory irritant, engineering controls and, if necessary, respiratory protection are required.

Core PPE Requirements: Your Comprehensive Defense

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task. The following table outlines the minimum required PPE for handling 5-Chloro-1H-indazol-4-ol.

Table 2: Task-Specific PPE for 5-Chloro-1H-indazol-4-ol

Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical splash goggles (ANSI Z87.1 compliant).[6] Nitrile gloves, fully-buttoned lab coat, long pants, and closed-toe shoes.[7] Work within a certified chemical fume hood.[8]
Preparing Solutions Chemical splash goggles and a face shield worn over goggles.[6][8] Double-gloving (nitrile), chemical-resistant apron over a lab coat.[9] All manipulations must occur within a chemical fume hood.[8][10]
Spill Cleanup Chemical splash goggles and a face shield.[11] Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile), impervious clothing or coveralls.[9][12] Half-mask or full-face air-purifying respirator with P100 (particulate) cartridges.[11][13]

| Waste Disposal | Chemical splash goggles. | Nitrile gloves, lab coat. | Not required if handling sealed containers in a well-ventilated area. |

Causality Behind PPE Choices:

  • Eye Protection: Chemical splash goggles provide a 360-degree seal around the eyes to protect from dust and splashes.[8] A face shield is added during solution preparation because the risk of a larger volume splash is significantly higher.[6]

  • Gloves: Disposable nitrile gloves offer good protection against incidental contact with a broad range of chemicals.[6] For tasks with higher splash potential or during spill cleanup, more robust gloves or double-gloving is recommended to increase breakthrough time and provide an extra layer of defense.[9] Always remove gloves without touching the outside and wash hands thoroughly after use.[10][14]

  • Lab Coat: A lab coat protects your skin and personal clothing from contamination. It should be fully buttoned to provide maximum coverage.[11] In the event of a significant spill, the lab coat can be quickly removed to minimize exposure.

  • Respiratory Protection: The primary method for preventing inhalation is the use of engineering controls, specifically a chemical fume hood.[8][10] This captures dust and vapors at the source. A respirator is reserved for emergency situations, such as a spill outside of a fume hood, where concentrations of airborne particles may exceed safe limits.[13]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, procedural workflow is critical for safety. The following protocols for operations and disposal constitute a self-validating system, ensuring safety is integrated into every step.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • Designate a specific area for handling 5-Chloro-1H-indazol-4-ol, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[15]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE before retrieving the chemical container.

    • Verify the fume hood has a current certification and is functioning correctly.

  • Handling:

    • Don all required PPE as outlined in Table 2.

    • When weighing the solid compound, use a spatula to carefully transfer the material to a weigh boat to minimize dust generation.[16]

    • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

    • Keep the chemical container tightly closed when not in use.[12][16]

  • Post-Handling:

    • Decontaminate the work surface thoroughly.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Gloves should be removed last.

    • Wash hands and arms thoroughly with soap and water.[10]

Disposal Plan
  • Chemical Waste:

    • All solid waste containing 5-Chloro-1H-indazol-4-ol and any solutions must be disposed of in a designated, sealed, and clearly labeled hazardous waste container for chlorinated compounds.[15]

    • Do not dispose of this chemical down the drain.[12]

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in a sealed plastic bag.[17]

    • This bag should then be placed in the solid hazardous waste container.[17]

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical decision points and safety measures in the handling and disposal workflow.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (In Fume Hood) cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Response prep_area Designate & Verify Fume Hood gather_ppe Assemble All Required PPE prep_area->gather_ppe Confirm Safety Equipment (Eyewash, Shower) don_ppe Don PPE (Goggles, Gloves, Coat) gather_ppe->don_ppe Enter Handling Phase handle_solid Weigh & Transfer Solid (Minimize Dust) don_ppe->handle_solid handle_solution Prepare Solution (Add Solid to Liquid) handle_solid->handle_solution spill Spill Occurs handle_solid->spill decontaminate Decontaminate Work Surface handle_solution->decontaminate Experiment Complete exposure Personal Exposure (Skin/Eye Contact) handle_solution->exposure dispose_waste Dispose of Chemical Waste (Labeled Container) decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE (Sealed Bag) dispose_waste->dispose_ppe doff_ppe Doff PPE & Wash Hands dispose_ppe->doff_ppe spill_response Evacuate & Alert Don Emergency PPE Use Spill Kit spill->spill_response exposure_response Remove Contaminated Clothing Flush with Water (15 min) Seek Medical Attention exposure->exposure_response

Caption: Workflow for Safe Handling of 5-Chloro-1H-indazol-4-ol.

By integrating this expert-validated knowledge and these procedural steps into your daily laboratory operations, you build a robust culture of safety. This approach not only protects you and your colleagues but also ensures the integrity and success of your vital research.

References

  • Ontario Pesticide Education Program. (2020). Protective Clothing and Personal Protective Equipment. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Cyprus, Department of Chemistry. (2024). Laboratory Health & Safety Rules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole, 5-chloro-. PubChem. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Yale University, Department of Chemistry. (2020). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025). An Improved Preparation of 4-Chloro-1H-indazole (V). Retrieved from [Link]

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